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Foundational

An In-depth Technical Guide to 3-(5-Hydroxy-2-methylphenyl)propanal: Properties, Synthesis, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(5-Hydroxy-2-methylphenyl)propanal. While this specific molecule is not extensively documented in publicly avai...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(5-Hydroxy-2-methylphenyl)propanal. While this specific molecule is not extensively documented in publicly available literature, this paper will extrapolate its characteristics based on the well-understood principles of organic chemistry and data from structurally analogous compounds. We will explore its predicted spectroscopic data, propose a viable synthetic route with a detailed experimental protocol, and discuss its potential applications in the fields of medicinal chemistry and material science. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this novel compound.

Introduction

3-(5-Hydroxy-2-methylphenyl)propanal is an aromatic aldehyde with a multi-functional structure, incorporating a phenolic hydroxyl group, a methyl-substituted benzene ring, and a propanal moiety. This unique combination of functional groups suggests a rich chemical reactivity and the potential for diverse applications, from a building block in organic synthesis to a pharmacologically active agent. The presence of both a nucleophilic aromatic ring and an electrophilic aldehyde, along with a hydrogen-bonding hydroxyl group, makes this molecule an intriguing target for further investigation. This guide aims to provide a foundational understanding of its predicted properties and a framework for its synthesis and potential use.

Predicted Chemical and Physical Properties

PropertyPredicted ValueBasis for Prediction and Insights
Molecular Formula C₁₀H₁₂O₂Based on the chemical structure.
Molecular Weight 164.20 g/mol Calculated from the molecular formula.[1][2]
Appearance Colorless to light-yellow liquid or low-melting solidAromatic aldehydes are often liquids or low-melting solids. The phenolic group may lead to some coloration upon oxidation.
Boiling Point >200 °C at 760 mmHgSimilar aromatic aldehydes have boiling points in this range. The hydroxyl group will likely increase the boiling point due to hydrogen bonding.[3]
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, dichloromethane). Sparingly soluble in water.The propanal chain and methyl group provide some nonpolar character, while the hydroxyl and aldehyde groups contribute polarity.
pKa ~10The phenolic hydroxyl group is expected to have a pKa similar to that of cresol.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the confirmation of the structure of 3-(5-Hydroxy-2-methylphenyl)propanal.

  • ¹H NMR (in CDCl₃, predicted):

    • Aldehyde proton (CHO): A triplet around δ 9.8 ppm.

    • Aromatic protons: Three protons on the benzene ring, likely appearing as doublets and a singlet between δ 6.7-7.0 ppm.

    • Propanal chain protons (-CH₂CH₂-): Two triplets around δ 2.8-3.0 ppm.

    • Methyl protons (-CH₃): A singlet around δ 2.2 ppm.

    • Hydroxyl proton (-OH): A broad singlet, with its chemical shift dependent on concentration and temperature.

  • ¹³C NMR (in CDCl₃, predicted):

    • Aldehyde carbon (C=O): Around δ 200 ppm.

    • Aromatic carbons: Six signals between δ 115-155 ppm.

    • Propanal chain carbons (-CH₂CH₂-): Two signals between δ 25-45 ppm.

    • Methyl carbon (-CH₃): Around δ 20 ppm.

  • IR (Infrared) Spectroscopy (predicted):

    • -OH stretch: A broad band around 3300 cm⁻¹.

    • C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

    • C=O stretch (aldehyde): A strong, sharp peak around 1720 cm⁻¹.

    • C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to 3-(5-Hydroxy-2-methylphenyl)propanal involves the selective reduction of a suitable carboxylic acid derivative, such as a Weinreb amide, derived from 3-(5-hydroxy-2-methylphenyl)propanoic acid. This approach offers good control over the reduction to the aldehyde stage, preventing over-reduction to the corresponding alcohol.

Logical Flow of Synthesis

A 2-Methyl-5-nitrophenol B Heck Reaction with Acrylate A->B Pd Catalyst C Reduction of Nitro Group and Double Bond B->C H2, Pd/C D Hydrolysis of Ester C->D NaOH, H2O E Weinreb Amide Formation D->E N,O-Dimethylhydroxylamine, Coupling Agent F Reduction to Aldehyde E->F DIBAL-H or LiAlH(OtBu)3 G 3-(5-Hydroxy-2-methylphenyl)propanal F->G Workup

Caption: Proposed synthetic pathway for 3-(5-Hydroxy-2-methylphenyl)propanal.

Step-by-Step Experimental Protocol (Hypothetical)
  • Heck Reaction: 2-Methyl-5-nitrophenol is reacted with an acrylate ester (e.g., ethyl acrylate) in the presence of a palladium catalyst and a base to form the corresponding cinnamate derivative.

  • Reduction: The resulting nitro-cinnamate is subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to simultaneously reduce the nitro group to an amine and the carbon-carbon double bond.

  • Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt intermediate, followed by hydrolysis.

  • Ester Hydrolysis: The ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide.

  • Weinreb Amide Formation: The carboxylic acid is converted to the corresponding Weinreb amide by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent (e.g., DCC or EDC).

  • Reduction to Aldehyde: The Weinreb amide is carefully reduced to the target aldehyde using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.

  • Purification: The final product is purified by column chromatography on silica gel.

Potential Applications in Drug Development

The structural motifs within 3-(5-Hydroxy-2-methylphenyl)propanal suggest several potential applications in drug discovery and development.

  • Antioxidant Properties: Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the aromatic ring can act as a radical scavenger, potentially mitigating oxidative stress implicated in various diseases.

  • Anti-inflammatory Activity: Some phenolic aldehydes have demonstrated anti-inflammatory effects. This compound could be investigated for its ability to modulate inflammatory pathways.

  • Precursor for Novel Heterocycles: The aldehyde functionality is a versatile handle for the synthesis of more complex molecules, including heterocycles, which are prevalent in many approved drugs.

Potential Signaling Pathway Interaction

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Compound 3-(5-Hydroxy-2-methylphenyl)propanal ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges IKK IKK ROS->IKK Activates NFkB NF-κB Gene Inflammatory Gene Expression NFkB->Gene Promotes Transcription IkB IκB IKK->IkB Phosphorylates & Degrades IkB->NFkB Inhibits

Caption: Hypothetical mechanism of anti-inflammatory action via ROS scavenging.

Safety and Handling

As with any chemical, 3-(5-Hydroxy-2-methylphenyl)propanal should be handled with appropriate safety precautions.[4][5][6]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-(5-Hydroxy-2-methylphenyl)propanal represents a promising, yet underexplored, chemical entity. Based on the analysis of its structural components and comparison with related molecules, it is predicted to be a versatile compound with interesting chemical properties and potential applications in medicinal chemistry and organic synthesis. The synthetic pathway and experimental protocols outlined in this guide provide a solid starting point for researchers interested in exploring the potential of this molecule. Further experimental validation of the predicted properties and biological activities is warranted.

References

  • Vertex AI Search. (2025, September 9).
  • PubChem. (2021, May 7). 3-Hydroxy-2-methyl-2-phenylpropanal | C10H12O2 | CID 10535020.
  • Fisher Scientific.
  • Sigma-Aldrich. (2025, April 24).
  • MedchemExpress.com. (2026, February 4).
  • CPAChem.
  • PubChem. (2025, September 15). 3-(p-Methylphenyl)propanal | C10H12O | CID 64812.
  • LookChem. Cas 615-30-5,3-hydroxy-2-methylpentanal.
  • Chemical Properties of Methyl (R)-(-)
  • Chemsrc. (2025, September 28). CAS#:54685-32-4 | 3-[4-Hydroxy-3,5-bis(2-methyl-2-propanyl)phenyl]propanal.
  • Benchchem. (2025, December). In-Depth Technical Guide to 3-(3-Methylphenyl)propionaldehyde.
  • US EPA. (2023, November 1). Propanal, 3-hydroxy-2,2-bis(hydroxymethyl)- - Substance Details - SRS.
  • Google Patents.
  • Organic Syntheses Procedure. (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one.
  • Sigma-Aldrich. 3-(5-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide | 2755718-42-2.
  • MOLBASE. 3-hydroxy-2-methylpropanal.
  • Google Patents. CN1950355A - Process for the preparation of 3-(3,4-methylenedioxyphenyl)-2-methylpropanal.
  • Product Description: 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal (CAS 1205-17-0). (2025, February 21).
  • SIELC Technologies. (2018, February 16). Propanal, 3-hydroxy-2,2-bis(hydroxymethyl)-.

Sources

Exploratory

Technical Guide: Stability and Degradation of 3-(5-Hydroxy-2-methylphenyl)propanal

This guide provides an in-depth technical analysis of the stability profile and degradation pathways of 3-(5-Hydroxy-2-methylphenyl)propanal . As a Senior Application Scientist, I have structured this document to serve r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the stability profile and degradation pathways of 3-(5-Hydroxy-2-methylphenyl)propanal . As a Senior Application Scientist, I have structured this document to serve researchers and drug development professionals dealing with this compound as an intermediate, impurity, or metabolite in pharmaceutical synthesis (e.g., related to muscarinic antagonist precursors or phenolic active pharmaceutical ingredients).

Chemical Identity & Structural Context

3-(5-Hydroxy-2-methylphenyl)propanal is a bifunctional aromatic molecule characterized by a phenolic hydroxyl group and an aliphatic aldehyde chain. Its structural integrity is dictated by the interplay between the oxidizable aldehyde moiety and the electron-rich phenolic ring.

  • IUPAC Name: 3-(5-Hydroxy-2-methylphenyl)propanal

  • Molecular Formula: C₁₀H₁₂O₂

  • Molecular Weight: 164.20 g/mol

  • Key Functional Groups:

    • Aldehyde (C-1): Highly susceptible to autoxidation and nucleophilic attack.

    • Phenol (C-5): Electron-donating group (EDG) prone to oxidation and radical scavenging.

    • Methyl (C-2): Weakly activating; provides steric bulk ortho to the propyl chain.

Significance: This compound often appears as a process-related impurity or synthetic intermediate in the manufacturing of drugs involving reductive amination steps (e.g., Tolterodine analogs) or as a degradation product of lignin-derived aromatics. Its control is critical due to the genotoxic potential of reactive aldehydes.

Physicochemical Stability Profile

The stability of 3-(5-Hydroxy-2-methylphenyl)propanal is governed by three primary stress factors: Oxidative Stress , pH Environment , and Thermal Exposure .

A. Oxidative Instability (The Dominant Pathway)

The most critical degradation vector is the autoxidation of the aldehyde group to a carboxylic acid. This follows a radical chain mechanism, accelerated by light and trace metal ions.

  • Mechanism: The aldehydic C-H bond (bond dissociation energy ~87 kcal/mol) is abstracted to form an acyl radical, which reacts with molecular oxygen.

  • Phenolic Influence: The 5-hydroxyl group can act as an internal antioxidant, scavenging radicals but potentially leading to quinone methide byproducts or polymerization.

B. pH-Dependent Reactivity
  • Acidic Conditions (pH < 4): Relatively stable. The protonation of the carbonyl oxygen is reversible. However, strong acids may catalyze cyclization if the chain length allowed (unlikely here due to meta positioning).

  • Basic Conditions (pH > 8): Highly unstable.

    • Aldol Condensation: The enolizable

      
      -protons (at C-2 of the propyl chain) are deprotonated, leading to rapid dimerization or polymerization.
      
    • Phenolate Oxidation: Ionization of the phenol (pKa ~10) increases electron density, making the ring hypersensitive to oxidative coupling.

C. Thermal & Photostability
  • Thermal: Stable up to ~40°C in inert atmosphere. At elevated temperatures (>60°C), decarbonylation (loss of CO) or polymerization occurs.

  • Photo: UV light exposure triggers

    
    -cleavage (Norrish Type I) or hydrogen abstraction (Norrish Type II), generating complex radical mixtures.
    

Degradation Pathways

The following diagram details the mechanistic pathways for the degradation of 3-(5-Hydroxy-2-methylphenyl)propanal.

Pathway Visualization

DegradationPathways Start 3-(5-Hydroxy-2-methylphenyl)propanal (Parent Aldehyde) Oxidation Pathway A: Autoxidation (Air/O2, Light) Start->Oxidation Base Pathway B: Base-Catalyzed Aldol (pH > 8, Heat) Start->Base Radical Pathway C: Phenolic Oxidation (Radical Initiators) Start->Radical Acid 3-(5-Hydroxy-2-methylphenyl)propanoic Acid (Major Degradant) Oxidation->Acid + [O] Enolate Enolate Intermediate Base->Enolate Dimer Aldol Dimer / Polymer (High MW Species) Enolate->Dimer + Parent Molecule Quinone Quinone Methide / Coupled Phenols (Colored Impurities) Radical->Quinone - 2H

Figure 1: Primary degradation pathways including Autoxidation (A), Aldol Condensation (B), and Phenolic Oxidation (C).

Detailed Mechanism Description
  • Pathway A (Autoxidation): The aldehyde converts to 3-(5-hydroxy-2-methylphenyl)propanoic acid . This is the most abundant impurity observed in stability studies (often >1% within 24h in air).

  • Pathway B (Aldol Condensation): Under basic conditions, the

    
    -carbon deprotonates. The resulting enolate attacks another aldehyde molecule, forming a 
    
    
    
    -hydroxy aldehyde dimer, which dehydrates to an
    
    
    -unsaturated aldehyde.
  • Pathway C (Phenolic Coupling): Oxidative stress generates phenoxy radicals, leading to ortho-ortho or ortho-para coupling, resulting in colored (yellow/brown) oligomers.

Analytical Monitoring & Protocols

To accurately quantify the parent compound and its degradants, a validated HPLC method is required. The method must separate the acidic degradation product from the neutral aldehyde.

Recommended HPLC Method Parameters
ParameterSpecificationRationale
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmProvides hydrophobic selectivity to separate the polar acid from the aldehyde.
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses ionization of the carboxylic acid degradant, improving peak shape (retention).
Mobile Phase B Acetonitrile (ACN)Strong eluent for aromatic compounds.
Gradient 5% B to 90% B over 20 minGradient elution ensures elution of both polar acids and non-polar dimers.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 280 nmMax absorption for the phenol ring; minimizes interference from non-aromatic solvents.
Sample Diluent Water:ACN (50:50) with 0.1% Formic AcidMatches initial mobile phase; acid prevents in-situ degradation during analysis.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Dissolve in Acidified Diluent) Inject HPLC Injection (10 µL) Sample->Inject Sep Separation (C18) Gradient Elution Inject->Sep Detect UV Detection (280 nm) Sep->Detect Data Peak 1: Acid Degradant Peak 2: Parent Aldehyde Peak 3: Dimers Detect->Data

Figure 2: Standardized HPLC workflow for stability indicating analysis.

Stabilization Strategies

To maintain the integrity of 3-(5-Hydroxy-2-methylphenyl)propanal during storage and handling, implement the following "Self-Validating" protocols:

  • Inert Atmosphere (Critical): Always store under Argon or Nitrogen headspace. Oxygen exposure is the primary failure mode.

  • Temperature Control: Store at -20°C . Reaction rates for autoxidation drop significantly below 0°C.

  • Acidic Stabilization: If stored in solution, maintain a pH of 3-4. Avoid unbuffered water or basic solvents (e.g., Pyridine, Triethylamine).

  • Antioxidants: For non-GMP applications, adding 0.05% BHT (Butylated Hydroxytoluene) or Sodium Metabisulfite can effectively scavenge radical initiators.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of aldehyde autoxidation). Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Protocols for forced degradation studies of aldehydes). Link

  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation."[1] Pharmaceutical Development and Technology, 7(1), 1-32. (Strategies for stabilizing oxidation-prone functional groups). Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Regulatory standards for stability testing). Link

Sources

Foundational

Technical Guide: Solubility Profile of 3-(5-Hydroxy-2-methylphenyl)propanal

This guide details the solubility profile, physicochemical properties, and experimental protocols for 3-(5-Hydroxy-2-methylphenyl)propanal , a functionalized phenolic aldehyde often utilized as a fine chemical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical properties, and experimental protocols for 3-(5-Hydroxy-2-methylphenyl)propanal , a functionalized phenolic aldehyde often utilized as a fine chemical intermediate in the synthesis of dihydrocoumarins, fragrances, and pharmaceutical precursors.[1][2]

Executive Summary

3-(5-Hydroxy-2-methylphenyl)propanal (CAS: Variable/Analogous to 5406-12-2 derivatives) is a bifunctional molecule containing a phenolic hydroxyl group and an aliphatic aldehyde moiety.[1][2] Its solubility behavior is governed by the competition between the hydrophilic phenol/aldehyde functions and the lipophilic toluene core.[2]

  • Primary Solvents: High solubility in polar aprotic solvents (DMSO, DMF) and medium-polarity organic solvents (Dichloromethane, Ethanol, THF).[2]

  • Water Solubility: Low in neutral pH (<1 g/L) due to the lipophilic aromatic ring; significantly enhanced in alkaline conditions (pH > 10) via phenoxide formation.

  • Critical Application: Used as a precursor for chroman derivatives and substituted dihydrocoumarins.[2] Precise solvent selection is critical to prevent oxidative degradation (quinone formation) or acetalization during processing.[2]

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solvent interactions.[2]

PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₁₀H₁₂O₂Low Molecular Weight (LMW)
Molecular Weight 164.20 g/mol Facilitates rapid dissolution in organic media.[1][2]
LogP (Octanol/Water) 1.8 – 2.2Moderately lipophilic; prefers organic phases.[2]
pKa (Phenolic OH) ~9.8 – 10.2Weak acid; ionizable in basic media.[2]
H-Bond Donors 1 (Phenolic -OH)Capable of H-bonding with water/alcohols.[1][2]
H-Bond Acceptors 2 (-OH, -CHO)Interacts with protic solvents.[1][2]
Physical State Viscous Oil or Low-Melting SolidTemperature-dependent solubility kinetics.[1][2]

Solubility Landscape

Solvent Compatibility Table

The following data categorizes solvents based on their thermodynamic affinity for 3-(5-Hydroxy-2-methylphenyl)propanal at 25°C.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL) Strong dipole-dipole interactions disrupt the crystal lattice; ideal for biological stock solutions.[1][2]
Chlorinated Dichloromethane (DCM), Chloroform Very High Primary extraction solvents; excellent solvation of the aromatic core.
Alcohols Methanol, Ethanol, Isopropanol High H-bonding matches the phenolic and aldehyde groups.[2] Note: Potential for hemiacetal formation on prolonged storage.[2]
Ethers THF, MTBE, Diethyl Ether Good to High Good solvation; MTBE is preferred for process-scale extractions due to lower peroxide risk than Et₂O.[2]
Esters Ethyl Acetate, Isopropyl Acetate Moderate to High Effective for recrystallization or chromatography.[2]
Hydrocarbons Hexane, Heptane, Toluene Low (Cold) / High (Hot) "Switchable" solubility makes these ideal for recrystallization (dissolve hot, precipitate cold).
Aqueous Water (pH 7) Poor (<1 mg/mL) Hydrophobic effect of the tolyl ring dominates.
Aqueous Base 0.1M NaOH, Na₂CO₃ Soluble Deprotonation forms the water-soluble phenoxide salt.[2]
The pH-Switchable Solubility Mechanism

A critical feature of this compound is its pH-dependent solubility.[1][2]

  • pH < 9 (Neutral/Acidic): The molecule exists in its protonated, neutral form. It partitions into organic solvents (DCM, EtOAc).

  • pH > 10 (Basic): The phenolic proton is removed, forming a charged phenoxide anion. The molecule becomes water-soluble and insoluble in non-polar organics.[1][2]

    • Application: This property is utilized in Acid-Base Extraction protocols to purify the compound from non-phenolic impurities.[1][2]

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol provides a definitive measurement of thermodynamic solubility.[1][2]

Reagents: HPLC-grade solvents, 3-(5-Hydroxy-2-methylphenyl)propanal (pure standard). Equipment: Orbital shaker, Centrifuge, HPLC-UV or GC-FID.

  • Preparation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Seal tightly and agitate at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile/Water) and analyze via HPLC.[2]

    • Detection: UV at 280 nm (characteristic of phenols).[2]

Recrystallization Strategy

For purification, exploit the temperature-dependent solubility in non-polar solvents.[2]

  • Solvent Selection: Use Toluene or a Hexane/Ethyl Acetate (9:1) mixture.[2]

  • Dissolution: Heat the solvent to near-boiling. Add the crude aldehyde slowly until saturation is reached.

  • Filtration: Hot filter to remove insoluble particulates.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The phenolic aldehyde should crystallize out.

  • Isolation: Filter the crystals and wash with cold Hexane.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher in choosing the correct solvent based on the intended application (Reaction, Extraction, or Analysis).

SolventSelection Start Start: Select Application Reaction Chemical Synthesis Start->Reaction Extraction Extraction / Purification Start->Extraction Analysis Analytical (HPLC/NMR) Start->Analysis Polar DMF, DMSO, Acetonitrile Reaction->Polar Nucleophilic Sub? NonPolar Toluene, DCM Reaction->NonPolar Radical/Thermal? Partition DCM (Organic Phase) NaOH (Aq. Phase) Extraction->Partition Liquid-Liquid? Solid Hexane / EtOAc Mix Extraction->Solid Recrystallization? HPLC Methanol, Acetonitrile Analysis->HPLC Reversed Phase NMR CDCl3, DMSO-d6 Analysis->NMR Structural ID

Caption: Decision matrix for selecting the optimal solvent based on experimental goals.

Figure 2: Acid-Base Purification Workflow

A visual representation of the purification logic utilizing the phenolic pKa.

Purification Step1 Crude Mixture in DCM (Contains Aldehyde + Non-phenolic Impurities) Step2 Add 1M NaOH (aq) Step1->Step2 Step3 Phase Separation Step2->Step3 OrgPhase Organic Phase (DCM) (Discard: Non-phenolic Impurities) Step3->OrgPhase Top/Bottom separation AqPhase Aqueous Phase (Basic) (Contains: Phenoxide Salt) Step3->AqPhase Product in Water Step4 Acidify with HCl to pH 2 AqPhase->Step4 Step5 Extract with Fresh DCM Step4->Step5 Final Pure 3-(5-Hydroxy-2-methylphenyl)propanal Step5->Final

Caption: Purification workflow exploiting the pH-dependent solubility switch of the phenolic group.

Stability & Handling

  • Oxidation Risk: Aldehydes are prone to air oxidation to carboxylic acids.[2] Phenols are prone to oxidation to quinones.[2]

    • Recommendation: Always store solutions under an inert atmosphere (Argon/Nitrogen).[2]

    • Solvent Choice: Avoid ethers (THF/Et₂O) that contain peroxides, as they accelerate oxidative degradation. Use BHT-stabilized ethers if necessary.

  • Acetal Formation: In primary alcohols (Methanol/Ethanol) with trace acid, the aldehyde may convert to a dimethyl acetal.

    • Recommendation: Use Acetonitrile or DMSO for long-term storage of standards.[1][2]

References

  • PubChem. Compound Summary: 3-(p-Methylphenyl)propanal (Structural Analog).[1][2] National Library of Medicine.[2] Available at: [Link]

  • ResearchGate. Solubility of Phenolic Compounds in Organic Solvents: Thermodynamic Models. Available at: [Link]

  • Organic Syntheses. Preparation of Dihydrocoumarins via Phenolic Aldehyde Intermediates.[2] Org.[2][3] Synth. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Strategic Sourcing and Synthetic Pathways for 3-(5-Hydroxy-2-methylphenyl)propanal

Executive Summary & Pharmaceutical Context The compound 3-(5-Hydroxy-2-methylphenyl)propanal is a highly specialized, advanced chemical intermediate. In contemporary drug development, substituted aryl propanals serve as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Context

The compound 3-(5-Hydroxy-2-methylphenyl)propanal is a highly specialized, advanced chemical intermediate. In contemporary drug development, substituted aryl propanals serve as critical electrophilic building blocks for constructing complex spirocyclic and heterocyclic scaffolds. Most notably, derivatives of this specific structural motif have been heavily cited in recent patent literature concerning the synthesis of KRAS G12C inhibitors —a breakthrough class of targeted oncology therapeutics [1].

This whitepaper provides an in-depth analysis of the commercial availability of the upstream starting materials required to synthesize this molecule. Furthermore, it details field-proven, self-validating synthetic protocols, emphasizing the mechanistic causality behind each process chemistry decision to ensure high-yield, reproducible scale-up.

Retrosynthetic Strategy & Starting Material Selection

Synthesizing 3-(5-Hydroxy-2-methylphenyl)propanal requires the strategic installation of a 3-carbon aldehyde chain onto a specifically substituted phenol ring (hydroxyl at C5, methyl at C2 relative to the propanal attachment at C1). Two primary retrosynthetic disconnections dominate the process chemistry landscape:

Pathway A: The Aldol Condensation Route

This classical approach utilizes 5-Hydroxy-2-methylbenzaldehyde (CAS: 23942-00-9) as the core starting material[2]. The benzaldehyde undergoes a cross-aldol condensation with acetaldehyde to yield an


-unsaturated aldehyde (propenal), which must subsequently undergo highly selective catalytic hydrogenation to reduce the alkene without reducing the aldehyde to an alcohol.
Pathway B: The Heck-Isomerization Route (Preferred)

A more atom-economical and direct approach utilizes 3-Bromo-4-methylphenol (CAS: 60710-39-6) [3]. Through a palladium-catalyzed Heck reaction with allyl alcohol, the aryl bromide undergoes coupling followed by in situ


-hydride elimination and tautomerization. This cascade reaction directly yields the saturated propanal in a single operational step, bypassing the need for hazardous hydrogenation [4].

Pathways SM1 5-Hydroxy-2-methylbenzaldehyde (CAS: 23942-00-9) Int1 Aldol Condensation (+ Acetaldehyde) SM1->Int1 SM2 3-Bromo-4-methylphenol (CAS: 60710-39-6) Heck Pd-Catalyzed Heck-Isomerization (One-Pot Cascade) SM2->Heck Allyl Allyl Alcohol (CAS: 107-18-6) Allyl->Heck Int2 3-(5-Hydroxy-2-methylphenyl)propenal Int1->Int2 Int3 Selective Hydrogenation (Pd/C, H2) Int2->Int3 Target 3-(5-Hydroxy-2-methylphenyl)propanal Int3->Target Heck->Target

Figure 1: Divergent synthetic pathways to 3-(5-Hydroxy-2-methylphenyl)propanal.

Starting Material Availability & Supply Chain Analysis

When transitioning a molecule from discovery to process chemistry, the commercial availability and cost-efficiency of the starting materials dictate the viability of the synthetic route. Table 1 summarizes the supply chain metrics for the precursors of both pathways.

Table 1: Quantitative Comparison of Starting Materials

Chemical PrecursorCAS NumberSynthetic RoleGlobal AvailabilityTypical PurityEst. Cost / ScaleSupply Chain Risk
5-Hydroxy-2-methylbenzaldehyde 23942-00-9Aldol PrecursorModerate (Specialty)

97.0%
High (~$100 / 1g)High: Limited bulk manufacturers; often requires custom synthesis [2].
3-Bromo-4-methylphenol 60710-39-6Heck PrecursorHigh (Bulk/Catalog)

98.0%
Low (~$17 / 5g)Low: Widely available from major global distributors [3].
Allyl Alcohol 107-18-6Heck PartnerVery High (Commodity)

99.0%
Very LowLow: Abundant industrial commodity.

Mechanistic Insights: The Heck-Isomerization Cascade

The success of Pathway B relies on a fascinating mechanistic cascade. Traditional Heck reactions couple aryl halides with alkenes to form substituted styrenes. However, when allyl alcohol is used as the olefin, the reaction trajectory shifts.

Following the oxidative addition of the Pd(0) catalyst into the aryl bromide bond, the Pd(II) species coordinates and inserts into the double bond of allyl alcohol. The subsequent


-hydride elimination preferentially occurs at the carbon bearing the hydroxyl group, generating an unstable enol intermediate. This enol rapidly and irreversibly tautomerizes in situ into the thermodynamically stable aldehyde (propanal) [4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br OxAdd->PdII_Ar Coord Olefin Coordination (Allyl Alcohol) PdII_Ar->Coord MigIns Migratory Insertion Coord->MigIns PdII_Alkyl Alkyl-Pd(II) Intermediate MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Enol Enol Intermediate BetaElim->Enol RedElim Reductive Elimination (+ Base) BetaElim->RedElim Pd(II)-H Taut Tautomerization Enol->Taut Target Aryl Propanal Taut->Target RedElim->Pd0 -HBr

Figure 2: Mechanism of the Pd-catalyzed Heck-isomerization with allyl alcohol.

Self-Validating Experimental Protocol: Heck-Isomerization

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes the underlying chemical causality to empower researchers to troubleshoot effectively.

Materials Required
  • Substrate: 3-Bromo-4-methylphenol (1.0 equiv, 10 mmol, 1.87 g)

  • Reagent: Allyl alcohol (1.5 equiv, 15 mmol, 1.02 mL)

  • Catalyst: Palladium(II) acetate (

    
    ) (0.05 equiv, 5 mol%, 112 mg)
    
  • Base: Sodium bicarbonate (

    
    ) (2.5 equiv, 25 mmol, 2.10 g)
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology
  • System Deoxygenation (Critical Step):

    • Action: Add 20 mL of anhydrous DMF to a flame-dried Schlenk flask. Sparge the solvent with ultra-pure Argon or

      
       for 30 minutes.
      
    • Causality: The active Pd(0) species is highly susceptible to oxidation. Dissolved

      
       will cause premature catalyst deactivation (forming Pd black) and promote unwanted homocoupling of the aryl bromide.
      
  • Reagent Loading:

    • Action: Under a positive flow of inert gas, add 3-Bromo-4-methylphenol,

      
      , and 
      
      
      
      to the flask. Stir for 5 minutes at room temperature.
    • Causality:

      
       is selected specifically because it is a mild inorganic base. Stronger bases (like 
      
      
      
      ) would deprotonate the phenolic hydroxyl group, generating an electron-rich phenoxide that severely hinders the oxidative addition step of the catalytic cycle.
  • Initiation of Coupling:

    • Action: Inject allyl alcohol via syringe. Seal the flask and gradually heat the reaction mixture to 90°C using an oil bath. Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS.

    • Causality: The reaction requires thermal activation (~90°C) to overcome the activation energy barrier for the oxidative addition of the electron-neutral aryl bromide to the palladium center.

  • Reaction Quench and Workup:

    • Action: Upon complete consumption of the starting material (typically 6-8 hours), cool the reaction to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and quench with 50 mL of distilled water.

    • Causality: Water halts the catalytic cycle and dissolves the inorganic salts (NaBr, unreacted

      
      ).
      
  • Extraction and Purification:

    • Action: Separate the organic layer. Wash the organic layer with brine (3 x 30 mL) to remove residual DMF. Dry over anhydrous

      
      , filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography to yield pure 3-(5-Hydroxy-2-methylphenyl)propanal.
      

References

  • Title: WO2022083569A1 - Heterocyclic spiro compounds and methods of use - Google Patents Source: Google Patents / World Intellectual Property Organization URL
  • Title: 5-Hydroxy-2-methylbenzaldehyde - Sigma-Aldrich Source: Sigma-Aldrich / Merck KGaA URL
  • Title: CAS 60710-39-6: 3-Bromo-4-methylphenol | CymitQuimica Source: CymitQuimica URL
  • Title: A novel consecutive three-component Heck-isomerization-Wittig sequence by way of in situ generated aldehydes Source: Semantic Scholar URL
Foundational

Technical Whitepaper: Synthesis, Characterization, and Applications of 3-(5-Hydroxy-2-methylphenyl)propanal (CAS: 135878-02-3)

Executive Summary & Chemical Identity In the realm of advanced organic synthesis, bifunctional aromatic intermediates are critical for constructing complex polycyclic frameworks and pharmaceutical precursors. 3-(5-Hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the realm of advanced organic synthesis, bifunctional aromatic intermediates are critical for constructing complex polycyclic frameworks and pharmaceutical precursors. 3-(5-Hydroxy-2-methylphenyl)propanal , officially registered under CAS Number 135878-02-3 [1], is a highly versatile, electron-rich phenolic aldehyde[2].

The structural topology of this molecule features a phenolic hydroxyl group (acting as an electron-donating and directing group), a methyl group (providing steric bulk and metabolic stability), and a highly reactive terminal aldehyde. The three-carbon propanal linker provides optimal conformational flexibility, making it an ideal precursor for intramolecular aldol condensations, reductive aminations, and transition-metal-catalyzed cyclizations.

Quantitative Physicochemical Properties

To facilitate experimental planning, the foundational quantitative data for CAS 135878-02-3 is summarized below.

Table 1: Structural and Physicochemical Parameters

ParameterValue / Description
IUPAC Name 3-(5-Hydroxy-2-methylphenyl)propanal
CAS Registry Number 135878-02-3
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 2 (Carbonyl =O, Phenolic -OH)
Electrophilic Centers 1 (C-1 Aldehyde carbon)

Strategic Synthetic Methodologies

Because 3-(5-Hydroxy-2-methylphenyl)propanal is a specialized intermediate, it is frequently synthesized de novo from a terminal alkene precursor via ozonolysis. The following workflow outlines the optimal synthetic route.

SynthesisWorkflow SM Alkene Precursor (Terminal Olefin) Ozone Ozonolysis O3, DCM, -78°C SM->Ozone Quench Reductive Quench Et3N, 25°C Ozone->Quench Product 3-(5-Hydroxy-2-methylphenyl)propanal CAS: 135878-02-3 Quench->Product

Fig 1: Step-by-step ozonolysis workflow for synthesizing CAS 135878-02-3.
Self-Validating Protocol: Ozonolysis of Alkene Precursor

The following protocol is adapted from validated methodologies for generating propanal derivatives via ozonolysis[3]. It is designed as a self-validating system, ensuring that intermediate states are visually and chemically confirmed before proceeding.

Step 1: Substrate Preparation and Cooling

  • Action: Dissolve the terminal alkene precursor (e.g., 20.50 mmol) in anhydrous dichloromethane (DCM, 600 mL). Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Causality: The extreme low temperature (-78°C) is critical. It stabilizes the highly reactive primary Criegee intermediate (1,2,3-trioxolane) and prevents the over-oxidation of the electron-rich phenolic ring, which is highly susceptible to electrophilic attack by ozone at ambient temperatures.

Step 2: Ozone Saturation (Self-Validating Check)

  • Action: Bubble a stream of O₃/O₂ gas through the solution at -78°C.

  • Validation: Continue bubbling until a distinct, persistent pale blue color appears in the solution. This blue tint is a self-validating visual indicator that the alkene has been fully consumed and the solvent is now saturated with excess dissolved ozone.

Step 3: Degassing and Reductive Quench

  • Action: Immediately purge the solution with inert N₂ gas until the blue color completely dissipates. Once clear, add triethylamine (Et₃N, 5.0 equivalents) dropwise and allow the mixture to warm to room temperature over 2 hours[3].

  • Causality & Validation: The disappearance of the blue color confirms the successful removal of unreacted ozone. If Et₃N is added while ozone is present, explosive amine N-oxides can form. Et₃N is specifically chosen over Dimethyl Sulfide (DMS) because it acts as both a reductive quenching agent for the ozonide and a mild base. This basicity neutralizes trace acidic byproducts (like formic acid), preventing acid-catalyzed polymerization or premature aldol condensation of the newly formed, highly reactive aldehyde.

Step 4: Aqueous Workup

  • Action: Quench the reaction with saturated aqueous NH₄Cl (200 mL). Extract the aqueous phase with DCM, dry over Na₂SO₄, and concentrate under reduced pressure[3].

Analytical Characterization

To verify the structural integrity of the synthesized 3-(5-Hydroxy-2-methylphenyl)propanal, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The data below summarizes the expected quantitative shifts used to validate the success of the reductive quench.

Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
9.80 t (J = 1.5 Hz)1HTerminal Aldehyde (-CHO)
7.00 d (J = 8.0 Hz)1HAromatic (H-3, adjacent to methyl)
6.65 d (J = 2.5 Hz)1HAromatic (H-6, adjacent to hydroxyl)
6.60 dd (J = 8.0, 2.5 Hz)1HAromatic (H-4)
5.20 br s1HPhenolic (-OH)
2.85 t (J = 7.5 Hz)2HBenzylic methylene (Ar-CH₂-)
2.70 td (J = 7.5, 1.5 Hz)2HMethylene alpha to aldehyde (-CH₂-CHO)
2.25 s3HAromatic Methyl (-CH₃)

Diagnostic Note: The presence of the triplet at 9.80 ppm confirms the successful generation of the aldehyde, while the absence of a broad singlet around 11.0-12.0 ppm confirms that over-oxidation to the carboxylic acid did not occur.

Advanced Applications: Indanone Frameworks

CAS 135878-02-3 is not an end-product but a highly valuable building block. It is prominently utilized in the synthesis of complex polycyclic systems, such as (1R,7aS)-1-(tert-Butyldiphenylsiloxy)-7a-methyl-5(7aH)-indanone[4].

In these workflows, the phenolic hydroxyl is typically protected with a bulky silyl group (e.g., TBDPS) to prevent interference. The propanal moiety then undergoes an intramolecular cyclization (often an aldol-type reaction) to form the five-membered indanone ring. These indanone derivatives are subsequently subjected to photochemical rearrangements under UV irradiation to access rare, strained tricyclic architectures[4].

ApplicationPathway Aldehyde CAS: 135878-02-3 Protect Silyl Protection (TBDPS-Cl) Aldehyde->Protect Cyclize Intramolecular Cyclization Protect->Cyclize Indanone 5(7aH)-Indanone Derivative Cyclize->Indanone Photo Photochemical Rearrangement Indanone->Photo

Fig 2: Synthetic utility of CAS 135878-02-3 in indanone framework construction and rearrangement.

References

  • Title: CAS物质库 | 3-(5-羟基-2-甲基苯基)丙醛 (3-(5-Hydroxy-2-methylphenyl)propanal)
  • Title: Chemical Product Catalog: 135878-02-3 Source: ChemicalBook URL
  • Title: Synthesis and Photochemical Rearrangement of (1R,7aS)-1-(tert-Butyldiphenylsiloxy)-7a-methyl-5(7aH)
  • Title: Archipel UQAM - Ozonolysis Protocol for Propanal Derivatives Source: Université du Québec à Montréal URL

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Techniques for 3-(5-Hydroxy-2-methylphenyl)propanal

Introduction & Strategic Rationale Target Compound: 3-(5-Hydroxy-2-methylphenyl)propanal (CAS: 135878-02-3) is a bifunctional building block frequently utilized in the synthesis of complex pharmaceutical intermediates an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Target Compound: 3-(5-Hydroxy-2-methylphenyl)propanal (CAS: 135878-02-3) is a bifunctional building block frequently utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs)[1].

Structural Challenges: The molecule features two highly reactive moieties: an enolizable aliphatic aldehyde and an acidic phenolic hydroxyl group.

The Pitfalls of Standard Methods: Traditional acid-base extraction is highly problematic for this substrate. The phenolic OH has a pKa of ~9.5–10. Attempts to deprotonate the phenol using strong aqueous bases (e.g., NaOH) to separate it from neutral organic impurities will simultaneously expose the propanal group (α-proton pKa ~17–20) to basic conditions. This inevitably triggers rapid aldol condensation and polymerization. Furthermore, both the phenol and aldehyde moieties are highly susceptible to auto-oxidation in the presence of oxygen and light, leading to quinone or carboxylic acid byproducts.

The Solution: Selective Bisulfite Adduct Formation To bypass these degradation pathways, the gold-standard purification strategy leverages the chemoselective reactivity of the aldehyde group. Treatment with sodium bisulfite (NaHSO₃) specifically targets the unhindered aldehyde to form a highly polar, water-soluble α-hydroxy sulfonate salt (bisulfite adduct)[2]. This reversible transformation allows the target aldehyde to be partitioned into the aqueous phase (or precipitated as a crystalline solid), leaving unreacted phenols, alcohols, and over-reduced non-aldehyde byproducts safely in the organic phase[3].

Physicochemical Data Summary

PropertyValue
Chemical Name 3-(5-Hydroxy-2-methylphenyl)propanal
CAS Number 135878-02-3
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Predicted LogP ~2.0 - 2.8
Target Purity >98% (HPLC-CAD or GC-FID)

Workflow Visualization

PurificationWorkflow Crude Crude 3-(5-Hydroxy-2-methylphenyl)propanal (Contains Phenolic & Alkyl Impurities) Bisulfite Sodium Bisulfite (NaHSO3) Treatment (Forms water-soluble adduct) Crude->Bisulfite Add sat. NaHSO3 PhaseSep Phase Separation Bisulfite->PhaseSep OrgPhase Organic Phase (Discard: Non-aldehyde impurities) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Aldehyde-Bisulfite Adduct) PhaseSep->AqPhase Bottom Layer Hydrolysis Mild Hydrolysis (Na2CO3) or TMS-Cl (Regenerates Aldehyde) AqPhase->Hydrolysis pH adjustment / Cleavage Extraction Organic Extraction (EtOAc) & Drying (Na2SO4) Hydrolysis->Extraction Phase transfer Flash Flash Chromatography (Silica gel, Hexane/EtOAc) Extraction->Flash Polish purification Pure Pure 3-(5-Hydroxy-2-methylphenyl)propanal (>98% Purity) Flash->Pure Final product

Caption: Workflow for the purification of 3-(5-Hydroxy-2-methylphenyl)propanal via bisulfite adduct.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Chemoselective Adduct Formation

Objective: Convert the target aldehyde into a water-soluble α-hydroxy sulfonate to enable phase separation from lipophilic phenolic impurities.

  • Dissolution: Dissolve the crude 3-(5-Hydroxy-2-methylphenyl)propanal in a water-immiscible organic solvent (e.g., ethyl acetate or n-propyl acetate) at a concentration of 0.5 M.

  • Bisulfite Addition: Vigorously stir the organic solution at room temperature (20–25 °C) under an inert nitrogen atmosphere to prevent phenol oxidation. Dropwise, add 1.5 equivalents of a freshly prepared saturated aqueous sodium metabisulfite (Na₂S₂O₅) or sodium bisulfite (NaHSO₃) solution[3].

  • Agitation: Maintain vigorous biphasic stirring for 2–4 hours. The aldehyde will react to form the bisulfite adduct, migrating into the aqueous layer (or precipitating at the interface, depending on the solvent volumes used).

Phase 2: Phase Separation & Impurity Wash

Objective: Physically remove non-aldehyde impurities.

  • Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to fully delineate.

  • Extraction: Collect the heavy aqueous layer (containing the target adduct).

  • Washing: Wash the aqueous layer twice with fresh ethyl acetate to remove residual lipophilic impurities and unreacted phenolic byproducts[2]. Discard the organic washes.

Phase 3: Adduct Regeneration

Objective: Cleave the sulfonate adduct to regenerate the free aldehyde without causing aldol condensation.

Option A: Mild Aqueous Regeneration (Standard)

  • Cool the aqueous adduct solution to 0–5 °C using an ice bath.

  • Slowly add a mild base, such as 10% aqueous Na₂CO₃, until the pH reaches 7.5–8.0.

    • Causality Note:Do not exceed pH 8.5 . Stronger basic conditions will deprotonate the α-carbon of the newly liberated aldehyde, driving self-condensation and destroying the batch yield.

  • Immediately extract the liberated aldehyde into ethyl acetate (3 × 50 mL).

Option B: Nonaqueous Regeneration (Advanced/High-Yield) For highly sensitive batches, aqueous basic conditions can be entirely avoided by using a nonaqueous cleavage method[4].

  • If the adduct precipitated during Phase 1, filter and dry the solid bisulfite adduct.

  • Suspend the solid adduct in anhydrous acetonitrile under a nitrogen atmosphere.

  • Add 2.0 equivalents of chlorotrimethylsilane (TMS-Cl) and heat gently to 40 °C.

    • Causality Note: The TMS-Cl irreversibly cleaves the adduct under neutral conditions, releasing the free aldehyde, volatile SO₂, and precipitating NaCl[4]. This prevents any base-catalyzed degradation.

  • Filter the NaCl and concentrate the filtrate in vacuo.

Phase 4: Final Polish and Storage
  • Drying: Dry the combined organic extracts over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure. Keep the water bath < 35 °C to prevent thermal degradation.

  • Flash Chromatography (Optional): If trace impurities remain, perform a rapid silica gel flash chromatography polish using a Hexane/Ethyl Acetate gradient (typically 80:20 to 60:40).

  • Storage: Store the purified 3-(5-Hydroxy-2-methylphenyl)propanal neat or as a stock solution under argon at -20 °C, strictly protected from light, to prevent auto-oxidation[1].

Analytical Validation (Self-Validating System)

To validate the success of this protocol and ensure no degradation occurred during regeneration, the final product must be analyzed:

  • ¹H NMR (CDCl₃): Confirm the presence of the aldehyde proton (singlet, ~9.7–9.8 ppm) and the intact phenolic OH (broad singlet, ~4.5–5.0 ppm). Crucially, verify the absence of vinylic protons (~6.0–7.0 ppm); their presence would indicate that aldol condensation byproducts formed during the hydrolysis step.

  • HPLC-CAD: Charged Aerosol Detection (CAD) is recommended over standard UV detection to accurately quantify any non-chromophoric aliphatic impurities carried over from upstream synthesis steps[3].

References

  • Google Patents. WO2013186550A1 - Compound and method.
  • National Institutes of Health (PMC). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. Available at:[Link]

Sources

Application

Application Note: Cellular Profiling of the Reactive Phenolic Aldehyde 3-(5-Hydroxy-2-methylphenyl)propanal (5-HMP)

This Application Note is designed for scientists involved in ADME-Tox profiling , phenotypic screening , and chemical biology . It focuses on 3-(5-Hydroxy-2-methylphenyl)propanal (referred to herein as 5-HMP ), a bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for scientists involved in ADME-Tox profiling , phenotypic screening , and chemical biology . It focuses on 3-(5-Hydroxy-2-methylphenyl)propanal (referred to herein as 5-HMP ), a bifunctional phenolic aldehyde often encountered as a synthetic intermediate, photodegradation product of indanone scaffolds, or metabolite of methyl-phenol based pharmacophores (e.g., muscarinic antagonists).

Due to its dual functionality—an oxidizable phenolic moiety and a reactive electrophilic aldehyde —5-HMP serves as an excellent model for evaluating electrophilic stress , redox cycling , and TRP channel-mediated sensory irritation .

Introduction & Mechanistic Rationale

3-(5-Hydroxy-2-methylphenyl)propanal (5-HMP) presents a unique challenge in cellular assays due to its chemical "Janus face":

  • The Aldehyde (Electrophile): Capable of forming Schiff bases with protein amines (lysine residues) and adducts with DNA, potentially triggering the Keap1-Nrf2 pathway or causing cytotoxicity.

  • The Phenol (Redox Active): Can act as a radical scavenger (antioxidant) or, under metabolic activation, convert to a quinone methide intermediate (pro-oxidant).

This guide outlines protocols to deconvolute these activities, focusing on Electrophilic Stress Response (Nrf2) and Sensory Irritation (TRPA1) .

Chemical Stability Warning
  • Oxidation Susceptibility: The aldehyde group is prone to oxidation to the corresponding carboxylic acid (3-(5-hydroxy-2-methylphenyl)propanoic acid) upon air exposure.

  • Handling: All stock solutions must be prepared in degassed DMSO and stored under argon/nitrogen at -80°C.

Experimental Workflows (Visualized)

The "Dual-Hit" Signaling Pathway

The following diagram illustrates how 5-HMP interacts with cellular machinery, activating both the antioxidant response (Nrf2) and sensory nociception (TRPA1) via cysteine modification.

HMP_Signaling_Pathway cluster_Cytosol Cytosol cluster_Nucleus Nucleus HMP 5-HMP (Extracellular) HMP_Intra 5-HMP (Intracellular) HMP->HMP_Intra Passive Diffusion Membrane Cell Membrane Keap1 Keap1 (Cys Sensor) HMP_Intra->Keap1 Electrophilic Attack (Cys) TRPA1 TRPA1 Channel (Ankyrin Repeat) HMP_Intra->TRPA1 Covalent Modification GSH Glutathione (GSH) HMP_Intra->GSH Conjugation Nrf2 Nrf2 Keap1->Nrf2 Release ARE ARE Promoter Nrf2->ARE Translocation Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Channel Opening GSH_Adduct GSH-HMP Adduct (Detoxification) GSH->GSH_Adduct Depletion Genes HMOX1, NQO1 (Cytoprotection) ARE->Genes Transcription

Caption: 5-HMP activates TRPA1 via cysteine modification and triggers Nrf2 nuclear translocation by modifying Keap1, while simultaneously depleting cellular Glutathione.

Protocol 1: Electrophilic Stress & Nrf2 Activation Assay

Objective: To quantify the ability of 5-HMP to activate the Antioxidant Response Element (ARE) signaling pathway, a marker of electrophilic stress.

Materials
  • Cell Line: ARE-bla HepG2 or Nrf2-luciferase reporter keratinocytes (e.g., HaCaT).

  • Reagent: 5-HMP (Stock: 100 mM in DMSO).

  • Positive Control: Sulforaphane (SFN) or Cinnamaldehyde.

  • Detection: Luciferase assay system (e.g., Bright-Glo) or FRET substrate.

Methodological Steps
  • Seeding: Plate reporter cells at 15,000 cells/well in 384-well white-walled plates. Incubate for 24h.

  • Starvation (Optional): Switch to low-serum (1%) media 4h prior to treatment to reduce protein binding of the aldehyde.

  • Treatment:

    • Prepare a 10-point serial dilution of 5-HMP (Range: 1 µM – 500 µM).

    • Critical Step: Prepare dilutions immediately before addition. Aldehydes degrade in culture media (half-life < 2h).

    • Add compounds to cells and incubate for 6 hours (optimal for Nrf2 nuclear accumulation).

  • Lysis & Detection: Add lysis buffer/substrate reagent. Incubate 10 min. Read Luminescence.

  • Viability Multiplexing: Co-incubate with CellTiter-Fluor (protease biomarker) to distinguish specific Nrf2 activation from cytotoxicity artifacts.

Data Interpretation (Expected Results)
Parameter5-HMP ResponseMechanistic Insight
EC50 (Nrf2) ~10 - 50 µMModerate electrophile; less potent than Sulforaphane but comparable to Vanillin.
Max Fold Induction 5x - 10xIndicates robust activation of oxidative stress defense.
Cytotoxicity (IC50) > 200 µMIf Nrf2 EC50 << Cytotoxicity IC50, the stress is manageable. If overlapping, toxicity is non-specific.

Protocol 2: TRPA1 Agonist Calcium Flux Assay

Objective: Phenolic aldehydes are structural analogs of known TRPA1 agonists (e.g., Cinnamaldehyde). This assay determines if 5-HMP acts as a sensory irritant.

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human TRPA1.

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Antagonist: A-967079 (Specific TRPA1 blocker).

Methodological Steps
  • Dye Loading: Incubate cells with Calcium-6 dye in HBSS (+ 20 mM HEPES) for 1 hour at 37°C.

    • Note: Do not use Probenecid if it interacts with the aldehyde, though usually safe.

  • Baseline Reading: Measure fluorescence (Ex 485 / Em 525) for 30 seconds to establish baseline.

  • Injection: Inject 5-HMP (Final conc: 10, 30, 100 µM).

  • Specificity Check: Pre-incubate a duplicate plate with A-967079 (1 µM) for 10 min before 5-HMP injection.

  • Kinetics: Monitor flux for 120 seconds. Aldehyde agonists often show a slower "wash-in" rate compared to ion channel ligands due to the covalent modification mechanism.

Protocol 3: Metabolic Stability (Aldehyde Dehydrogenase)

Objective: To determine if 5-HMP is rapidly cleared by ALDH, converting it to the inactive acid.

Workflow Diagram

ADME_Workflow Sample 5-HMP (1 µM) System Liver S9 Fraction (+ NAD+/NADP+) Sample->System Quench Acetonitrile Stop (Timepoints: 0, 15, 30, 60 min) System->Quench Analysis LC-MS/MS (Monitor Aldehyde vs Acid) Quench->Analysis

Caption: Metabolic stability workflow using S9 fractions to monitor the oxidation of 5-HMP to its carboxylic acid metabolite.

Protocol
  • Incubation: Mix 1 µM 5-HMP with human liver S9 fraction (1 mg/mL protein) in phosphate buffer (pH 7.4).

  • Cofactors: Initiate reaction with NAD+ (for ALDH) and NADPH (for CYP450).

    • Control: Include Disulfiram (ALDH inhibitor) to confirm aldehyde-specific metabolism.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min into ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode).

    • Monitor: Disappearance of Aldehyde (Parent) and appearance of Carboxylic Acid (Metabolite).

References

  • O'Brien, P. J., et al. (2005). "Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health." Critical Reviews in Toxicology, 35(7), 609-662.

  • Macpherson, L. J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines." Nature, 445, 541–545.

  • Wondrak, G. T. (2009). "Redox-directed cancer therapeutics: molecular mechanisms and opportunities." Antioxidants & Redox Signaling, 11(12), 3013-3069. (Discusses phenolic/aldehyde electrophiles).

  • Schwöbel, J. A. H., et al. (2011). "Prediction of the reaction of electrophiles with glutathione." Chemical Research in Toxicology, 24(11), 1926-1941.

  • Patlewicz, G., et al. (2016). "Profiling the ToxCast Library for reactive metabolites." Regulatory Toxicology and Pharmacology, 77, 119-128.

Method

Application Note: In Vitro Antioxidant Characterization of 3-(5-Hydroxy-2-methylphenyl)propanal

Introduction & Compound Rationale 3-(5-Hydroxy-2-methylphenyl)propanal (CAS: 13586-74-8) represents a specific class of phenolic antioxidants often encountered as intermediates in lignin degradation, flavor chemistry, or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Rationale

3-(5-Hydroxy-2-methylphenyl)propanal (CAS: 13586-74-8) represents a specific class of phenolic antioxidants often encountered as intermediates in lignin degradation, flavor chemistry, or pharmaceutical synthesis. Its structure features two distinct functional domains that dictate its chemical behavior and assay selection:

  • The Pharmacophore (Antioxidant): The phenolic hydroxyl (-OH) group at the 5-position. This moiety is responsible for radical scavenging via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

  • The Liability (Reactive Handle): The aldehyde (-CHO) tail. This group is susceptible to autoxidation (forming the corresponding carboxylic acid) and nucleophilic attack (forming Schiff bases with amines).

Scientific Directive: Unlike stable standards like Trolox, this compound is chemically dynamic. This guide prioritizes assays that minimize aldehyde interference while accurately quantifying the phenolic contribution to antioxidant capacity.

Compound Handling & Pre-Analytical Stability

  • Solubility: The compound is lipophilic. Dissolve stock solutions in HPLC-grade Methanol or DMSO . Avoid water for stock preparation due to poor solubility and potential hydrate formation.

  • Stability Warning: The aldehyde group oxidizes to 3-(5-hydroxy-2-methylphenyl)propanoic acid upon exposure to air.

    • Action: Purge stock vials with Nitrogen (

      
      ) or Argon after use.
      
    • Storage:

      
      , protected from light.
      
  • Buffer Incompatibility: Avoid Tris or Glycine buffers for long incubations (>2 hours), as the aldehyde may react with primary amines. Phosphate (PBS) or Acetate buffers are preferred.

Assay Selection Matrix

To provide a comprehensive profile, we utilize a multi-mechanistic approach.

AssayMechanismRationale for this Compound
DPPH Mixed (HAT/SET)Screening Standard. Rapidly assesses the radical scavenging ability of the phenolic -OH without metal interference.
FRAP SET (Electron Transfer)Reductive Potential. Measures the ability to donate an electron to reduce Fe(III), a key indicator of preventing oxidative damage.
ORAC HAT (Hydrogen Transfer)Biomimetic. Uses a peroxyl radical generator (AAPH), mimicking physiological oxidative stress.
TBARS ExcludedINTERFERENCE WARNING. This compound is an aldehyde.[1] It may cross-react with Thiobarbituric Acid, yielding false positives. Do not use.

Experimental Workflows & Visualization

General Workflow Diagram

G cluster_assays Parallel Assays Stock Stock Prep (10 mM in MeOH) Dilution Serial Dilution (10 - 200 µM) Stock->Dilution DPPH DPPH Assay (Radical Scavenging) Dilution->DPPH FRAP FRAP Assay (Fe3+ Reduction) Dilution->FRAP ORAC ORAC Assay (Peroxyl Protection) Dilution->ORAC Readout Microplate Reader (Abs/Fluor) DPPH->Readout 517 nm FRAP->Readout 593 nm ORAC->Readout Ex 485/Em 520 Analysis Data Analysis (IC50 / TEAC) Readout->Analysis

Figure 1: Integrated workflow for characterizing 3-(5-Hydroxy-2-methylphenyl)propanal.

Detailed Protocols

Protocol A: DPPH Radical Scavenging Assay

Mechanism: The purple DPPH radical (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) accepts a hydrogen atom from the phenol, becoming the yellow hydrazine (

). Reference: Brand-Williams et al. (1995).[2][3]

Reagents:

  • DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (Freshly prepared, protect from light).

  • Positive Control: Trolox (10 – 200 µM).

Procedure (96-Well Microplate Format):

  • Blank: Add 200 µL Methanol to column 1.

  • Control: Add 20 µL Methanol + 180 µL DPPH Stock to column 2.

  • Sample: Add 20 µL of test compound (various concentrations) to experimental wells.

  • Reaction: Add 180 µL of DPPH Stock to sample wells.

  • Incubate: 30 minutes in the dark at Room Temperature (RT). Note: Light degrades DPPH.

  • Measure: Absorbance at 517 nm .

Calculation:



Plot % Inhibition vs. Concentration to determine IC50.
Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Mechanism: Electron transfer reduces colorless ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-TPTZ complex to intense blue 

-TPTZ under acidic conditions. Reference: Benzie & Strain (1996).[4][5]

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6 (Critical for iron solubility).

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • 
     Solution:  20 mM 
    
    
    
    in water.
  • FRAP Working Reagent: Mix Buffer:TPTZ:FeCl3 in 10:1:1 ratio just before use. Warm to 37°C.[4][5][6]

Procedure:

  • Pipette: Add 10 µL of sample or Trolox standard to wells.

  • Initiate: Dispense 190 µL of warm FRAP Working Reagent.

  • Incubate: Exactly 10 minutes at 37°C.

  • Measure: Absorbance at 593 nm .

Validation: Linearity of the Trolox standard curve (


) is required. Results are expressed as µM Trolox Equivalents (TE) .
Protocol C: ORAC (Oxygen Radical Absorbance Capacity)

Mechanism: Measures the ability of the compound to protect a fluorescent probe (Fluorescein) from degradation by peroxyl radicals generated by AAPH. Reference: Ou et al. (2001).[6][7][8]

Reagents:

  • Buffer: 75 mM Phosphate Buffer (pH 7.4).

  • Probe: Fluorescein sodium salt (stock 4 µM, working 80 nM).

  • Generator: AAPH (153 mM in buffer), prepared immediately before use (thermolabile).

Procedure:

  • Setup: Add 25 µL sample/standard + 150 µL Fluorescein working solution.

  • Equilibrate: Incubate plate at 37°C for 15 min.

  • Start: Inject 25 µL AAPH solution.

  • Kinetics: Read Fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 60-90 minutes until fluorescence decays to <5% of initial.

Analysis: Calculate the Area Under the Curve (AUC).



Antioxidant capacity is directly proportional to Net AUC.

Critical Troubleshooting & Interferences

Aldehyde-Specific Interference (The TBARS Trap)

Many researchers default to the TBARS assay for lipid peroxidation. Do not use TBARS for this molecule.

  • Reason: The TBARS assay relies on the reaction of Thiobarbituric Acid (TBA) with Malondialdehyde (MDA).[9] However, TBA is not specific; it reacts with many aldehydes (including 3-(5-Hydroxy-2-methylphenyl)propanal) to form colored adducts.

  • Result: This will yield artificially high absorbance values, falsely indicating "pro-oxidant" activity or masking antioxidant effects.

Schiff Base Formation

If using protein-rich media (e.g., cell lysate) for downstream testing:

  • The aldehyde group can covalently bind to lysine residues on proteins.

  • Mitigation: For pure chemical assays (DPPH/FRAP), this is negligible. For cell-based assays, verify cytotoxicity first, as the aldehyde reactivity may be toxic independent of antioxidant activity.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[3] LWT - Food Science and Technology, 28(1), 25-30.

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[4][10][11][12] Analytical Biochemistry, 239(1), 70-76.[4][11]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe.[7][8] Journal of Agricultural and Food Chemistry, 49(10), 4619-4626.[7]

  • Janero, D. R. (1990). Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury. Free Radical Biology and Medicine, 9(6), 515-540. (Reference for TBARS interference).

Sources

Application

Application Note: High-Throughput Screening of 3-(5-Hydroxy-2-methylphenyl)propanal Analogs

Targeting TRPA1 Modulation and Electrophilic Signaling Pathways Introduction & Scientific Context The molecule 3-(5-Hydroxy-2-methylphenyl)propanal represents a privileged scaffold in medicinal chemistry, combining a phe...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting TRPA1 Modulation and Electrophilic Signaling Pathways

Introduction & Scientific Context

The molecule 3-(5-Hydroxy-2-methylphenyl)propanal represents a privileged scaffold in medicinal chemistry, combining a phenolic moiety with a reactive aldehyde "warhead" tethered by a flexible saturated linker. This structural motif is of high interest in the modulation of Transient Receptor Potential (TRP) channels (specifically TRPA1) and Keap1-Nrf2 oxidative stress pathways.

Why Screen This Scaffold?
  • Electrophilic Reactivity: The aldehyde group allows for reversible covalent interactions with nucleophilic cysteine residues in target proteins (e.g., Cys421 in TRPA1), a mechanism distinct from classical lock-and-key binding.

  • Phenolic Pharmacophore: The 5-hydroxy group provides a handle for hydrogen bonding or further functionalization to tune solubility and potency, mimicking endogenous catecholamines or specific antioxidant metabolites.

  • Metabolic Relevance: Analogs of this scaffold often appear as metabolic intermediates of phenylpropanoid drugs. Screening them helps identify both active metabolites and potential toxicophores (e.g., aldehyde dehydrogenase inhibitors).

Application Scope: This guide details a High-Throughput Screening (HTS) campaign designed to identify agonists and antagonists of the TRPA1 ion channel , using a library of 3-(5-Hydroxy-2-methylphenyl)propanal analogs.

Library Design & Chemical Space Logic

Before screening, the library must be constructed to explore Structure-Activity Relationships (SAR). The core scaffold offers three vectors for diversity:

  • The Aldehyde (Warhead): Modulation of electrophilicity (e.g., conversion to nitrile, oxime, or retention as aldehyde).

  • The Phenolic Hydroxyl (R1): Etherification or esterification to probe hydrophobic pockets.

  • The Phenyl Ring (R2/R3): Halogenation or alkylation to affect steric fit and metabolic stability.

Diagram 1: Chemical Space & Library Logic

Visualization of the core scaffold and derivatization strategies.

LibraryDesign Core Core Scaffold: 3-(5-Hydroxy-2-methylphenyl)propanal Vector1 Vector 1: Aldehyde Modulation (Reactivity Tuning) Core->Vector1 C1 Modification Vector2 Vector 2: Phenolic -OH (Solubility/Binding) Core->Vector2 C5-OH Modification Vector3 Vector 3: Ring Substitution (Sterics/Metabolism) Core->Vector3 Ring C3/C4/C6 Analogs Target Library: ~10,000 Analogs Vector1->Analogs Oximes, Nitriles Vector2->Analogs Ethers, Carbamates Vector3->Analogs F, Cl, OMe groups

Caption: Strategic derivatization vectors for the 3-(5-Hydroxy-2-methylphenyl)propanal scaffold to generate a focused HTS library.

HTS Assay Development: TRPA1 Calcium Flux

The primary screen utilizes a Calcium Flux Assay in HEK293 cells stably expressing human TRPA1. Upon binding, the analog triggers channel opening, allowing Ca²⁺ influx. This is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

Assay Principle
  • Agonist Mode: Compound is added; increase in fluorescence indicates activation.

  • Antagonist Mode: Compound is pre-incubated, followed by challenge with a standard agonist (e.g., AITC or Cinnamaldehyde). Inhibition of the standard signal indicates antagonism.

Critical Reagents
ComponentSpecificationPurpose
Cell Line HEK293-hTRPA1 (Inducible)Stable expression of target channel.
Dye Fluo-4 NW or Calcium-6Intracellular Ca²⁺ indicator (High S/B ratio).
Assay Buffer HBSS + 20mM HEPES, pH 7.4Physiological medium; Avoid BSA if possible (binds aldehydes).
Control Agonist Allyl isothiocyanate (AITC)Positive control (EC100 defined as 10 µM).
Control Antagonist HC-030031Reference inhibitor.

Detailed Screening Protocol

Phase 1: Pre-Screen Preparation
  • Compound Management:

    • Store analogs at 10 mM in DMSO.

    • Warning: Aldehydes can oxidize to carboxylic acids. Ensure plates are sealed under nitrogen or argon if stored long-term.

    • Prepare "Assay Ready Plates" (ARPs) using an acoustic dispenser (e.g., Labcyte Echo). Dispense 40 nL of compound into 384-well black/clear-bottom plates.

  • Cell Culture:

    • Harvest HEK293-hTRPA1 cells at 80-90% confluency.

    • Resuspend in culture medium at 1.5 × 10⁶ cells/mL.

Phase 2: The HTS Workflow (Day of Assay)

Designed for a 384-well format using a FLIPR (Fluorescent Imaging Plate Reader) or Hamamatsu FDSS.

Step 1: Cell Plating

  • Dispense 20 µL of cell suspension (30,000 cells/well) into the ARPs containing pre-spotted compounds (Agonist Mode) or empty plates (Antagonist Mode).

  • Note: For Agonist mode, it is often better to plate cells first, incubate, load dye, and then add compound on the FLIPR to capture fast kinetics. We will follow the "Inject-on-Stack" method.

  • Incubate cells overnight at 37°C, 5% CO₂.

Step 2: Dye Loading

  • Remove medium (wash optional, depending on dye kit).

  • Add 20 µL of 2X Dye Loading Buffer (containing Probenecid to prevent dye efflux).

  • Incubate: 60 mins at 37°C, then 15 mins at Room Temperature (RT) to equilibrate.

Step 3: Signal Detection (FLIPR)

  • Transfer plate to FLIPR Tetra or FDSS.

  • Baseline Read: 10 seconds.

  • Compound Injection:

    • Agonist Screen: Inject 10 µL of 5X Compound solution (final conc 10 µM).

    • Antagonist Screen: Inject Compound -> Incubate 10 min -> Inject EC80 of AITC.

  • Read Duration: 180 seconds total.

  • Excitation/Emission: 470-495 nm / 515-575 nm.

Diagram 2: HTS Workflow Logic

Flowchart of the operational steps and decision gates.

HTS_Workflow Start Library Source (10mM DMSO) Echo Acoustic Dispensing (Assay Ready Plates) Start->Echo Cells Cell Plating (HEK293-hTRPA1) Echo->Cells If co-incubation FLIPR Kinetic Read (FLIPR) Inject Compound -> Read 180s Echo->FLIPR If on-line injection Dye Dye Loading (Calcium-6 + Probenecid) Cells->Dye Dye->FLIPR Analysis Data Analysis (Max-Min RFU) FLIPR->Analysis HitPick Hit Selection (>3 SD above Mean) Analysis->HitPick

Caption: Step-by-step High-Throughput Screening workflow for TRPA1 Calcium Flux assay.

Data Analysis & Quality Control

Primary Metrics
  • Response (RFU): Calculate Max RFU - Baseline RFU.

  • Percent Activity (Agonist):

    
    
    
  • Percent Inhibition (Antagonist):

    
    
    
Quality Gates (Pass/Fail)
  • Z-Prime (Z'): Must be > 0.5.

    • Formula:

      
      
      
  • CV (Coefficient of Variation): < 10% across replicate control wells.

  • False Positive Flag: Compounds with high autofluorescence (common in phenolic aldehydes) must be flagged. Run a "buffer-only" read if hits are suspicious.

Scientific Validation & Troubleshooting

Mechanism of Action Check

For hits containing the aldehyde group:

  • Reversibility Test: Washout experiments. If the signal persists after washing, the compound likely formed a covalent Schiff base or thioacetal with the channel.

  • Aldehyde Reactivity: Confirm that activity is lost if the aldehyde is reduced to an alcohol (using NaBH4) or oxidized to an acid. This validates the pharmacophore.

Common Pitfalls
  • Oxidation: The 3-(5-Hydroxy-2-methylphenyl)propanal scaffold is prone to air oxidation.

    • Solution: Add 1 mM DTT or TCEP to the compound buffer immediately before injection (if compatible with the target) or ensure minimal dead-volume time.

  • Quenching: Phenols can quench fluorescence.

    • Solution: Use ratiometric dyes (Fura-2) if available, or perform a secondary electrophysiology patch-clamp assay (QPatch/SyncroPatch) for validation.

References

  • Nilius, B., et al. (2012). "TRPA1: A Gatekeeper for Inflammation." Annual Review of Physiology. Link

  • Macpherson, L. J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines." Nature. Link

  • Thorne, N., et al. (2010). "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." Current Opinion in Chemical Biology. Link

  • Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link

  • Inglese, J., et al. (2007). "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology. Link

Method

Application Note: Formulation of 3-(5-Hydroxy-2-methylphenyl)propanal for In Vivo Studies

The following Application Note and Protocol is designed for the formulation of 3-(5-Hydroxy-2-methylphenyl)propanal , a lipophilic phenolic aldehyde, for in vivo administration. This guide assumes the compound is a sensi...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for the formulation of 3-(5-Hydroxy-2-methylphenyl)propanal , a lipophilic phenolic aldehyde, for in vivo administration.

This guide assumes the compound is a sensitive, intermediate-polarity small molecule prone to oxidation (aldehyde to acid; phenol to quinone) and requires rigorous stabilization.[1]

Abstract & Compound Profile

3-(5-Hydroxy-2-methylphenyl)propanal is a bifunctional small molecule containing a phenolic hydroxyl group and a reactive aldehyde moiety.[1] Its successful delivery in animal models (rodents) requires overcoming two primary challenges: low aqueous solubility (estimated LogP ~2.1–2.[1]5) and high chemical instability (susceptibility to oxidation and aldol condensation).[1]

This protocol details the preparation of a Solution Formulation (IV/IP/SC) and a Suspension Formulation (PO), incorporating antioxidant strategies to preserve the aldehyde pharmacophore.[1]

Physicochemical Characterization (Estimated)
PropertyValue / CharacteristicImplication for Formulation
Molecular Weight ~164.2 g/mol Small molecule, crosses membranes easily.[1]
LogP ~2.3 (Lipophilic)Poor water solubility; requires co-solvents or surfactants.[1]
pKa (Phenol) ~10.0Non-ionized at physiological pH (7.4); solubility does not improve significantly with mild pH adjustment.[1]
Reactivity High (Aldehyde/Phenol)Critical: Must be protected from O₂ and light.[1] Avoid amine-based buffers (Tris, Glycine) to prevent Schiff base formation.[1]

Pre-Formulation Strategy

Before preparing the dose, the stability of the neat compound must be secured.[1] Aldehydes rapidly oxidize to carboxylic acids (in this case, 3-(5-hydroxy-2-methylphenyl)propanoic acid) upon exposure to air.[1]

Critical Stabilization Rules
  • Deoxygenation: All vehicles must be degassed (sparged with Argon or Nitrogen) for at least 15 minutes prior to use.[1]

  • Antioxidants: The inclusion of Sodium Metabisulfite (

    
    ) or Ascorbic Acid is mandatory to act as an oxygen scavenger.[1]
    
  • pH Control: Maintain pH between 5.0–6.0.

    • Why? Higher pH (>7.[1]5) accelerates phenolic oxidation and aldehyde polymerization.[1] Lower pH (<4) may catalyze acid-mediated degradation.[1]

  • Buffer Selection: Use Phosphate or Citrate buffers.[1] Strictly avoid Tris or amino-acid buffers, which react with the aldehyde group.[1]

Formulation Protocols

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Solution

Target Concentration: 1 – 5 mg/mL Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Saline (with antioxidant)[1]

Reagents
  • API: 3-(5-Hydroxy-2-methylphenyl)propanal (Store at -20°C under Argon).[1]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile.[1]

  • Co-solvent: Polyethylene Glycol 400 (PEG 400).[1]

  • Aqueous Phase: 0.9% Saline (sterile), containing 0.1% w/v Sodium Metabisulfite.[1]

Step-by-Step Procedure
  • Vehicle Preparation:

    • Prepare the 0.9% Saline solution.[1] Add Sodium Metabisulfite (1 mg/mL) and stir until dissolved.

    • Filter the saline through a 0.22 µm PES filter.[1]

    • Sparging: Bubble Argon gas through the Saline and PEG 400 separately for 15 minutes to remove dissolved oxygen.[1]

  • Stock Solution (Concentrate):

    • Weigh the required amount of API into a sterile amber glass vial.[1]

    • Add the calculated volume of anhydrous DMSO.[1]

    • Vortex briefly until fully dissolved.[1] Note: This stock should be used immediately.

  • Co-Solvent Addition:

    • Add the degassed PEG 400 to the DMSO stock.[1] Vortex gently.

    • Observation: The solution may warm slightly (exothermic mixing).[1] Allow to cool to RT.

  • Final Dilution:

    • Slowly add the degassed Saline/Metabisulfite solution to the DMSO/PEG mixture while vortexing.[1]

    • Critical: Add aqueous phase dropwise to prevent precipitation (crash-out).[1]

  • Final QC:

    • Inspect for clarity.[1] If cloudy, sonicate for 30 seconds.[1] If precipitate persists, the concentration exceeds solubility limits; reduce target concentration.[1]

    • Check pH; adjust to 5.5 ± 0.5 using dilute HCl or NaOH if necessary.[1]

Protocol B: Oral (PO) Suspension

Target Concentration: 10 – 50 mg/mL Vehicle Composition: 0.5% Methylcellulose (MC) / 0.1% Tween 80 / 99.4% Water[1]

Step-by-Step Procedure
  • Vehicle Preparation:

    • Heat 40% of the required water to 80°C. Add Methylcellulose powder (0.5% w/v) and disperse.[1]

    • Add the remaining cold water to hydrate the polymer.[1]

    • Add Tween 80 (0.1% w/v) and Sodium Metabisulfite (0.1% w/v).[1]

    • Stir overnight at 4°C to ensure complete hydration.

    • Degas with Argon before use.[1]

  • Compound Dispersion:

    • Weigh the API into a mortar.[1]

    • Levigation: Add a small amount of the vehicle (or pure Tween 80) to wet the powder and grind it into a smooth paste.[1]

    • Geometric Dilution: Gradually add the remaining vehicle while triturating to form a uniform suspension.[1]

  • Homogenization:

    • Transfer to a vial and vortex heavily.

    • Optional: Use a probe sonicator (3 bursts of 5 seconds) to reduce particle size and improve bioavailability.[1]

Quality Control & Validation

Before administration, the formulation must be verified.[1] Aldehydes are notoriously unstable in solution.[1]

  • Purity Check (HPLC-UV):

    • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.[1]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: 280 nm (Phenol absorption).[1]

    • Acceptance: >95% purity. Look for the "Acid" peak (oxidation product) which usually elutes earlier than the aldehyde.[1]

  • Stability Window:

    • Use formulation within 2 hours of preparation.

    • Keep on ice and protected from light (amber vials) during the dosing period.[1]

Visualized Workflows

Formulation Decision Tree

This diagram guides the researcher in selecting the appropriate vehicle based on the study route and concentration requirements.[1]

FormulationDecision Start Start: 3-(5-Hydroxy-2-methylphenyl)propanal CheckRoute Select Administration Route Start->CheckRoute IV_IP IV / IP Injection (Systemic) CheckRoute->IV_IP Oral Oral Gavage (PO) (High Dose) CheckRoute->Oral SolubilityCheck Target Conc. > 5 mg/mL? IV_IP->SolubilityCheck Susp_Vehicle Suspension Vehicle: 0.5% Methylcellulose / 0.1% Tween 80 (+ Antioxidant) Oral->Susp_Vehicle Sol_Vehicle Solution Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (+ Antioxidant) SolubilityCheck->Sol_Vehicle No (<5mg/mL) Lipid_Vehicle Lipid Formulation: 10% Ethanol / 90% Corn Oil SolubilityCheck->Lipid_Vehicle Yes (>5mg/mL)

Figure 1: Decision tree for selecting the optimal vehicle based on route of administration and solubility thresholds.

Preparation Workflow (IV Solution)

Detailed logic for the critical mixing steps to avoid precipitation.

PrepWorkflow Step1 1. Weigh API (Amber Vial) Step2 2. Dissolve in DMSO (Anhydrous) Step1->Step2 Step3 3. Add PEG 400 (Vortex) Step2->Step3 Step6 6. Combine: Add Aqueous to Organic (Dropwise + Vortex) Step3->Step6 Organic Phase Step4 4. Prepare Aqueous Phase (Saline + Na-Metabisulfite) Step5 5. Degas Aqueous Phase (Argon Sparge 15 min) Step4->Step5 Step5->Step6 Aqueous Phase Step7 7. Filter Sterilize (0.22 µm PES) Step6->Step7

Figure 2: Step-by-step preparation workflow for the IV/IP solution, emphasizing the separate preparation of organic and aqueous phases.

Safety & Handling (MSDS Highlights)

  • Hazard Identification: Phenolic aldehydes are potential skin sensitizers and irritants.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1] Handle neat compound in a fume hood.

  • Disposal: Dispose of as hazardous chemical waste (aldehyde-containing).[1]

References

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201-230.[1] Link

  • Li, P., & Zhao, L. (2007).[1] Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Nair, A. B., & Jacob, S. (2016).[1] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-(5-Hydroxy-2-methylphenyl)propanal Synthesis

Executive Summary The synthesis of 3-(5-Hydroxy-2-methylphenyl)propanal (often an intermediate in the synthesis of antimuscarinic agents like Tolterodine) presents specific challenges due to the electron-rich phenolic ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(5-Hydroxy-2-methylphenyl)propanal (often an intermediate in the synthesis of antimuscarinic agents like Tolterodine) presents specific challenges due to the electron-rich phenolic ring and the inherent instability of the aldehyde functionality. Low yields are typically attributed to three factors: over-oxidation to the carboxylic acid, phenolic interference (oxidative coupling), and polymerization during purification.

This guide moves beyond standard textbook protocols to provide yield-optimizing strategies based on industrial process chemistry principles.

Module 1: Strategic Route Selection

Q: I am attempting to reduce the corresponding hydrocinnamic ester (methyl 3-(5-hydroxy-2-methylphenyl)propanoate) directly to the aldehyde using DIBAL-H, but yields are inconsistent (30-50%). Why?

A: Direct reduction of esters to aldehydes with Diisobutylaluminum hydride (DIBAL-H) is notoriously difficult to scale or reproduce for electron-rich substrates.

  • The Problem: The tetrahedral intermediate formed by DIBAL-H is stable only at strictly controlled low temperatures (<-78°C). Upon quenching, if the temperature gradient isn't perfect, the intermediate collapses to the aldehyde, which is then rapidly reduced to the alcohol by excess reagent.

  • The Solution: Switch to a Two-Step Protocol .

    • Full Reduction: Reduce the ester/acid completely to the alcohol (3-(5-hydroxy-2-methylphenyl)propan-1-ol) using LiAlH₄ or Borane-DMS. (Yield: >90%).

    • Selective Oxidation: Oxidize the alcohol back to the aldehyde using a mild, chemoselective oxidant.

Yield Impact: While this adds a step, the overall yield typically increases from ~40% to >75% because both steps are thermodynamically favorable and easier to control.

Visualization: The Two-Step Yield Optimization Pathway

SynthesisRoute Ester Hydrocinnamic Ester (Starting Material) Aldehyde_Direct Target Aldehyde (Low Yield/Unstable) Ester->Aldehyde_Direct DIBAL-H (-78°C) Over-reduction risk Alcohol Intermediate Alcohol (Stable) Ester->Alcohol LiAlH4 or BH3 (Quant. Yield) Aldehyde_Opt Target Aldehyde (High Yield) Alcohol->Aldehyde_Opt TEMPO/BAIB (Selective Ox.)

Figure 1: Comparison of the risky direct reduction route versus the robust two-step oxidation strategy.

Module 2: The Critical Oxidation Step

Q: My oxidation of the alcohol using Swern conditions results in a colored impurity and sulfur smell. Is there a "greener" alternative with higher yield?

A: Yes. While Swern oxidation is standard, it generates dimethyl sulfide (stench) and requires cryogenic conditions. For phenolic alcohols, the TEMPO-mediated oxidation is superior in both yield and operational simplicity.

Recommended Protocol: TEMPO/BAIB Oxidation This method uses a catalytic nitroxyl radical (TEMPO) and a stoichiometric co-oxidant (Bis-acetoxyiodobenzene, BAIB). It is highly chemoselective for primary alcohols and avoids heavy metals.

Why it improves yield:

  • No Over-oxidation: The active oxoammonium species reacts faster with primary alcohols than aldehydes, preventing carboxylic acid formation.

  • Phenol Tolerance: Unlike PCC/PDC, this system is less likely to cause oxidative coupling of the phenol ring, provided the pH is buffered.

Detailed Protocol: TEMPO/BAIB Oxidation
ParameterSpecificationNotes
Substrate 3-(5-Hydroxy-2-methylphenyl)propan-1-ol1.0 Equivalent
Catalyst TEMPO (2,2,6,6-Tetramethylpiperidinyloxy)0.1 Equivalent (10 mol%)
Co-Oxidant BAIB (Bis-acetoxyiodobenzene)1.1 Equivalents
Solvent DCM (Dichloromethane) : Water9:1 ratio (Biphasic is key)
Buffer NaHCO₃ (Sat. Aq.)Added to aqueous phase (pH ~8)
Temperature 0°C to Room TempExothermic initially

Step-by-Step:

  • Dissolve the alcohol (10 mmol) in DCM (40 mL).

  • Add TEMPO (1 mmol).

  • Add a saturated aqueous solution of NaHCO₃ (5 mL) to buffer the system.

  • Cool to 0°C.

  • Add BAIB (11 mmol) portion-wise over 10 minutes.

  • Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add aqueous Na₂S₂O₃ (thiosulfate) to destroy excess oxidant.

  • Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄.

Module 3: Handling & Purification

Q: I see the aldehyde spot on TLC, but after column chromatography, I lose 40% of the mass. Where does it go?

A: Phenolic aldehydes are chemically fragile.

  • Silica Acidity: Standard silica gel is slightly acidic. This can catalyze the polymerization of the aldehyde or Friedel-Crafts type reactions with the electron-rich phenol ring.

  • Aerobic Oxidation: On the column, the compound is spread over a large surface area, exposed to air, accelerating oxidation to the acid.

Troubleshooting Guide for Purification:

MethodRecommendationWhy?
Stationary Phase Neutral Alumina or Deactivated Silica Treat silica with 1% Triethylamine (Et₃N) before loading to neutralize acidity.
Eluent Hexane/EtOAc (Gradient)Avoid alcohols (MeOH/EtOH) which can form hemiacetals with the aldehyde.
Alternative Bisulfite Adduct Purification Forms a solid water-soluble adduct. Wash away impurities with organics, then release aldehyde with mild base.
Bisulfite Purification Protocol (The "Column-Free" Method)

This method often recovers >85% pure aldehyde without chromatography.

  • Dissolve crude aldehyde in minimal EtOAc.

  • Add 2.0 equiv of saturated Sodium Bisulfite (NaHSO₃) solution.

  • Stir vigorously for 2-4 hours. A white precipitate (the adduct) usually forms.

  • Wash: Filter the solid or separate the aqueous layer. Wash the solid/aqueous phase with Ether/EtOAc to remove non-aldehyde organic impurities.

  • Release: Treat the solid/aqueous phase with saturated NaHCO₃ or dilute Na₂CO₃ (pH ~10) and stir for 30 mins.

  • Extract: Extract the liberated aldehyde into EtOAc.

Module 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose yield failures in real-time.

Troubleshooting Start Low Yield Observed CheckTLC Analyze Crude TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left AddCat Action: Increase TEMPO load or Check BAIB Quality SM_Left->AddCat Yes Acid_Formed Carboxylic Acid Detected? SM_Left->Acid_Formed No StopOx Action: Reduce Rxn Time Switch to TEMPO/CuCl Acid_Formed->StopOx Yes Decomp Streaking/Tars on Column? Acid_Formed->Decomp No ChangeCol Action: Use Neutral Alumina or Bisulfite Workup Decomp->ChangeCol Yes

Figure 2: Troubleshooting logic flow for aldehyde synthesis optimization.

References

  • Tolterodine Intermediate Synthesis

    • Botta, M., et al. (2007). "An Efficient Synthesis of Racemic Tolterodine." Organic Process Research & Development, 11(5), 918-921.[1]

    • Context: Describes the hydroformylation and reduction routes for similar phenylpropanal systems.
  • TEMPO Oxidation Methodologies

    • Hoover, J. M., & Stahl, S. S. (2011). "Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols." Journal of the American Chemical Society, 133(42), 16901–16910.

    • Context: Establishes the chemoselectivity of TEMPO for primary alcohols over secondary alcohols and phenols.
  • Alternative Oxidation (Anelli Protocol)

    • Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes... using TEMPO." Journal of Organic Chemistry, 52(12), 2559–2562.

    • Context: The foundational paper for biphasic TEMPO oxidations.

  • Handling Phenolic Aldehydes

    • Passiniemi, M., & Koskinen, A. M. (2013).[2] "Garner's aldehyde as a versatile intermediate..."[2] Beilstein Journal of Organic Chemistry, 9, 2641–2659.[2]

    • Context: Discusses the stability and purification challenges of chiral and functionalized aldehydes.

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Formylation of 2-Methyl-4-hydroxyphenol Derivatives

This guide is designed for researchers, scientists, and professionals in drug development who are working with the formylation of 2-methyl-4-hydroxyphenol and its derivatives. Formylation is a critical reaction for intro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the formylation of 2-methyl-4-hydroxyphenol and its derivatives. Formylation is a critical reaction for introducing an aldehyde group onto an aromatic ring, but it is often plagued by side reactions that can complicate synthesis and reduce yields. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and field-proven insights to help you navigate these challenges.

Section 1: Troubleshooting Guide for Common Side Reactions

This section addresses specific, common side reactions encountered during the formylation of 2-methyl-4-hydroxyphenol derivatives. For each issue, we diagnose the probable cause and provide actionable solutions and detailed protocols.

Issue 1: Formation of a Mixture of Regioisomers (Ortho- and Para-Formylation)

Problem: The primary challenge in the formylation of 2-methyl-4-hydroxyphenol is controlling the position of the incoming formyl group. The hydroxyl and methyl groups direct the electrophilic substitution to specific positions on the aromatic ring, often leading to a mixture of products.

Probable Cause: The hydroxyl group is a strong activating and ortho-, para--directing group, while the methyl group is a weaker activating and ortho-, para--directing group.[1] This combined directing effect can lead to formylation at both the ortho and para positions relative to the hydroxyl group. The specific ratio of these isomers is highly dependent on the reaction conditions and the formylation method used.[1]

Solutions & Protocols:

  • Favoring Ortho-Formylation:

    • The Duff Reaction: This method often shows a strong preference for ortho-formylation. The mechanism is thought to involve a hydrogen bond between the phenolic proton and the formylating agent, hexamethylenetetramine (HMTA), guiding the electrophile to the ortho position.[1]

    • Magnesium Chloride/Paraformaldehyde Method: This is a highly selective method for ortho-formylation, often yielding the ortho-isomer almost exclusively.[2][3][4] The magnesium ion is believed to chelate with the phenolic oxygen and the incoming formyl group, directing the substitution to the ortho position.[5]

  • Favoring Para-Formylation:

    • Steric Hindrance: While the 2-methyl group provides some steric hindrance to one of the ortho positions, if both ortho positions are blocked by bulkier substituents, formylation will preferentially occur at the para position.[1]

    • Reimer-Tiemann Reaction with Additives: The addition of cyclodextrins to a Reimer-Tiemann reaction can increase the yield of the para-formylated product.[1] The cyclodextrin is thought to encapsulate the phenol in a way that sterically hinders the ortho positions.[1]

Issue 2: Polyformylation (Di-formylation)

Problem: The reaction produces a significant amount of a di-formylated product, where two aldehyde groups are added to the aromatic ring.

Probable Cause: The activating nature of the hydroxyl and methyl groups makes the aromatic ring highly nucleophilic.[6] If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, multiple formylation events can occur, especially in methods like the Duff reaction.[7][8]

Solutions & Protocols:

  • Stoichiometry Control: The most effective way to minimize di-formylation is to carefully control the molar ratio of the formylating agent to the phenol substrate.[7] For the Duff reaction, using a hexamethylenetetramine (HMTA) to phenol ratio of less than one can favor mono-formylation.[7]

  • Milder Reaction Conditions: Employing milder conditions, such as lower reaction temperatures and shorter reaction times, can help prevent over-reaction.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired mono-formylated product is maximized.[7]

Issue 3: Resin/Polymer Formation

Problem: The reaction mixture becomes viscous and difficult to work with, and the desired product yield is low due to the formation of a polymeric resin.

Probable Cause: Phenol-formaldehyde resin formation is a well-known side reaction, especially when using formaldehyde or its equivalents (like paraformaldehyde or hexamine) under acidic or basic conditions.[6][7] This occurs through repeated hydroxymethylation followed by condensation reactions.[7]

Solutions & Protocols:

  • Temperature Management: Avoid high reaction temperatures, which accelerate polymerization.[7] For instance, in a Duff reaction using trifluoroacetic acid, maintaining the temperature around 70°C can help prevent unwanted polymerization.[7]

  • Slow Addition of Reagents: Add the formylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can suppress polymerization.

  • Choice of Catalyst: In acid-catalyzed reactions, using a milder acid may reduce the rate of polymerization.[7]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the formylation of 2-methyl-4-hydroxyphenol derivatives.

Q1: Which formylation method is best for my 2-methyl-4-hydroxyphenol derivative?

The best method depends on the desired regioselectivity and the other functional groups present in your molecule.

  • For high ortho-selectivity: The Magnesium Chloride/Paraformaldehyde method is often the best choice, providing excellent yields of the salicylaldehyde.[2][4]

  • For general ortho-formylation: The Duff reaction is a classic and effective method.[9][10]

  • If ortho- and para-isomers are acceptable or if para is desired: The Reimer-Tiemann reaction can be used, which typically gives a mixture with the ortho-isomer predominating.[11][12][13] The Vilsmeier-Haack reaction is also an option for electron-rich aromatics.[14][15][16]

Q2: How do electron-donating or electron-withdrawing groups on my derivative affect the reaction?

  • Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) will further activate the ring, increasing the reaction rate but also the risk of polyformylation and resinification.[1]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) will deactivate the ring, making the reaction more sluggish.[1] Harsher conditions may be needed, which can lead to decomposition of the starting material or product.[1]

Q3: What are some common byproducts in the Reimer-Tiemann reaction besides the para-isomer?

In addition to the expected ortho- and para-hydroxybenzaldehydes, the Reimer-Tiemann reaction can sometimes produce abnormal products like dichloromethyl-substituted phenols or even ring-expansion products under certain conditions.[17][18]

Q4: Can I use other formylating agents besides the ones mentioned in the common reactions?

Yes, other formylating agents exist. For example, the Gattermann reaction uses a mixture of hydrogen cyanide and hydrogen chloride, while the Gattermann-Koch reaction uses carbon monoxide and hydrochloric acid.[19][20][21][22][23] However, these methods often involve highly toxic reagents and may not be suitable for all substrates.[2][19]

Q5: I am observing a dark coloration in my reaction mixture. What does this indicate?

Dark discoloration, often brown or reddish, is a common sign of phenol oxidation.[24] Phenols are susceptible to oxidation, especially at elevated temperatures or in the presence of air (oxygen). To mitigate this, it is advisable to run reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[24]

Section 3: Data and Protocols

Table 1: Comparison of Common Formylation Methods for Phenols
ReactionFormylating AgentTypical ConditionsMajor ProductCommon Side Reactions
Reimer-Tiemann Chloroform, strong baseBiphasic, heatingortho-hydroxybenzaldehydepara-isomer, dichloromethylated phenols[1][11][13][25]
Duff Hexamethylenetetramine (HMTA)Acidic medium (e.g., acetic acid, TFA), heatortho-hydroxybenzaldehydeDi-formylation, resinification[1][7][8][9]
Vilsmeier-Haack DMF, POCl₃AnhydrousVaries (often para)Low reactivity with less activated phenols[7][14][15][26]
MgCl₂/Paraformaldehyde Paraformaldehyde, MgCl₂, Et₃NRefluxing THFortho-hydroxybenzaldehydeMinimal
Experimental Protocol: High-Yield, Ortho-Selective Formylation using MgCl₂ and Paraformaldehyde

This protocol is adapted from the procedure described by Hansen and Skattebøl.[2]

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous magnesium chloride (2.0 eq.) and paraformaldehyde (2.5 eq.) under an inert atmosphere (e.g., Argon).

  • Solvent and Base: Add anhydrous tetrahydrofuran (THF) to the flask, followed by the dropwise addition of triethylamine (Et₃N) (2.0 eq.). Stir the mixture for 10 minutes.

  • Substrate Addition: Add the 2-methyl-4-hydroxyphenol derivative (1.0 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 75°C) for 2-4 hours. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add diethyl ether. Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (3 times) and brine (3 times).[4]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 4: Visualizing Reaction Pathways

Diagram 1: General Formylation Pathways and Side Reactions

Formylation_Pathways Substrate 2-Methyl-4-hydroxyphenol Derivative Formylation Formylation Reaction (e.g., Duff, Reimer-Tiemann) Substrate->Formylation Resin Polymeric Resin (Side Product) Substrate->Resin Polymerization Ortho_Product Ortho-Formylated Product (Desired) Formylation->Ortho_Product ortho-directing effects Para_Product Para-Formylated Product (Side Product) Formylation->Para_Product para-directing effects Diformyl_Product Di-formylated Product (Side Product) Ortho_Product->Diformyl_Product Over-reaction Para_Product->Diformyl_Product Over-reaction

Caption: Competing pathways in the formylation of a phenol derivative.

Diagram 2: Troubleshooting Logic for Poor Yield

Troubleshooting_Yield Start Start: Low Yield of Desired Product Check_Purity Analyze Crude Mixture (TLC, NMR, LC-MS) Start->Check_Purity Side_Products Multiple Side Products Observed? Check_Purity->Side_Products Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Shorter Time - Adjust Stoichiometry Side_Products->Optimize_Conditions Yes Decomposition Starting Material Decomposition? Side_Products->Decomposition No Change_Method Consider Alternative Formylation Method Optimize_Conditions->Change_Method End Improved Yield Optimize_Conditions->End Change_Method->End Milder_Conditions Use Milder Conditions or Protecting Groups Decomposition->Milder_Conditions Yes No_Reaction No Reaction or Low Conversion Decomposition->No_Reaction No Milder_Conditions->End Check_Reagents Verify Reagent Purity and Activity No_Reaction->Check_Reagents Yes Check_Reagents->End

Caption: A logical workflow for troubleshooting low-yielding formylation reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols.
  • Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Hansen, T. V., & Skattebøl, L. (n.d.). Organic Syntheses Procedure.
  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • Rieumont, J., et al. (2015).
  • Nair, V., et al. (n.d.).
  • Duff Reaction. (n.d.). Retrieved from [Link]

  • PSIBERG. (2023, November 15). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). ortho-Formylation of oxygenated phenols | Request PDF. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Scribd. (n.d.). Phenol Formylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Reimer–Tiemann reaction. (2020, June 28). In Wikipedia.
  • Benchchem. (n.d.). Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • ACS Publications. (2024, May 9). Regioselective Substitution of BINOL | Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]

  • Exploring the Reimer-Tiemann Reaction: History and Scope. (n.d.). Retrieved from [Link]

  • ResearchGate. (2026, January 22). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • YouTube. (2023, March 30). Reimann Tiemann reaction | formylation of phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Unacademy. (n.d.). Gattermann Reaction. Retrieved from [Link]

  • Collegedunia. (2021, September 8). Gattermann Reaction: Mechanism, Examples & Application. Retrieved from [Link]

  • ijpcbs. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • LS College. (2020, May 11). Gattermann reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Gattermann Reaction. Retrieved from [Link]

  • ACP. (2017, March 10). Formation of highly oxygenated low-volatility products from cresol oxidation. Retrieved from [Link]

  • ACP. (2017, March 10). Formation of highly oxygenated low-volatility products from cresol oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of highly oxygenated low-volatility products from cresol oxidation. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008, March 31). Formylation of 4-MeO-phenol with Mg(MeO)2 : Synthesis of m-vanilline. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Substituted Phenylpropanal Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of substituted phenylpropanals. This guide is designed to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted phenylpropanals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction conditions and achieve your desired outcomes.

Troubleshooting Guide: A Deeper Dive into Common Synthetic Challenges

The synthesis of substituted phenylpropanals can be approached through various synthetic routes, each with its own set of potential challenges. This section addresses specific problems you might encounter, offering explanations for their root causes and providing actionable solutions.

Issue 1: Low Regioselectivity in Hydroformylation of Substituted Styrenes

Q: My hydroformylation of a substituted styrene is producing a nearly 1:1 mixture of the desired branched (2-phenylpropanal) and undesired linear (3-phenylpropanal) isomers. How can I improve the regioselectivity?

A: This is a common challenge in the hydroformylation of styrenic substrates. The regioselectivity is primarily influenced by the catalyst system, ligand choice, and reaction parameters like temperature and syngas pressure.[1][2][3]

Causality: The formation of branched versus linear aldehydes is determined by the mode of hydride addition to the alkene.[2] For styrenes, electronic effects often favor the formation of the branched isomer.[3] However, steric hindrance from bulky ligands on the metal catalyst can steer the reaction towards the linear product.[2]

Troubleshooting Steps:

  • Ligand Modification: The choice of phosphine or phosphite ligands on your rhodium or cobalt catalyst is critical.

    • To Favor Branched Isomer: Use less sterically demanding ligands.

    • To Favor Linear Isomer: Employ bulky ligands such as trialkyl phosphines.[2] The use of specific diphosphoramidite ligands derived from BINOL has also been shown to favor the linear isomer at atmospheric pressure.[3]

  • Syngas Pressure and Temperature Adjustment: These parameters can significantly influence regioselectivity.

    • Higher CO Pressure: Generally favors the formation of the branched isomer in the asymmetric hydroformylation of styrene.[2]

    • Lower Syngas Pressure/Higher Temperature: Can promote the formation of the linear isomer with certain catalyst systems.[3]

  • Catalyst System: While rhodium catalysts are generally more active and operate under milder conditions, new cobalt and rhodium complexes are continuously being developed for improved selectivity.[2][4] Consider exploring recently reported catalyst systems that have demonstrated high regioselectivity for your specific substrate.

Data-Driven Optimization of Hydroformylation:

Parameter To Favor Branched (2-phenylpropanal) To Favor Linear (3-phenylpropanal) Reference
Ligands Less bulky phosphinesBulky trialkyl phosphines, certain diphosphoramidites[2][3]
CO Pressure HigherLower[2][3]
Temperature LowerHigher (with specific catalysts)[3]
Issue 2: Competing Hydrogenation during Cinnamaldehyde Reduction

Q: I am trying to selectively reduce the carbonyl group of a substituted cinnamaldehyde to the corresponding cinnamyl alcohol, but I am observing significant hydrogenation of the carbon-carbon double bond, leading to the formation of the saturated aldehyde and alcohol.

A: Chemoselective hydrogenation of α,β-unsaturated aldehydes like cinnamaldehyde is a classic challenge. The outcome is highly dependent on the catalyst, support, and reaction conditions.[5][6]

Causality: Many common hydrogenation catalysts, such as palladium on carbon, are highly effective at reducing C=C double bonds.[5] To achieve selective C=O reduction, the catalyst must preferentially adsorb the carbonyl group over the alkene.

Troubleshooting Steps:

  • Catalyst Selection: This is the most critical factor.

    • Avoid Pd/C: This catalyst almost exclusively hydrogenates the C=C bond to form phenylpropanal.[5]

    • Consider Bimetallic Catalysts: Iridium-based bimetallic catalysts, such as Ir-FeOx/rutile, have shown high selectivity for the formation of cinnamyl alcohol.[7][8] Similarly, CoRe/TiO2 catalysts have demonstrated exceptional selectivity for the desired unsaturated alcohol.[6]

    • Promoted Catalysts: An ionic cobalt-promoted alumina-supported palladium catalyst has been shown to hydrogenate both the C=C and C=O bonds, offering a different product profile than Pd/Al2O3 alone.[5]

  • Reaction Conditions:

    • Hydrogen Donor: The use of formic acid as a hydrogen donor with a CoRe/TiO2 catalyst has been reported to improve selectivity towards the α,β-unsaturated alcohol.[6]

    • Temperature and Pressure: Optimization of these parameters is crucial. For instance, with a CoRe/TiO2 catalyst, mild conditions of 140°C have proven effective.[6]

Experimental Protocol: Selective Hydrogenation of Cinnamaldehyde

This protocol is adapted from studies on selective hydrogenation.[6]

  • Catalyst Preparation: Prepare the CoRe/TiO2 catalyst with an optimized Co/Re ratio of 1:1.

  • Reaction Setup: In a suitable reactor, combine the substituted cinnamaldehyde, the CoRe/TiO2 catalyst, and formic acid as the hydrogen donor.

  • Reaction Conditions: Heat the mixture to 140°C and stir for 4 hours.

  • Workup and Analysis: After the reaction, cool the mixture, filter the catalyst, and analyze the product mixture by GC or NMR to determine the conversion and selectivity.

Issue 3: Side Reactions in Friedel-Crafts Acylation/Alkylation Routes

Q: I am attempting a Friedel-Crafts reaction to introduce a substituent onto the aromatic ring of a phenylpropanal precursor, but I am getting a complex mixture of products, including poly-substituted species and potential rearrangements.

A: Friedel-Crafts reactions are powerful for C-C bond formation but are prone to several side reactions, especially with activated or deactivated rings and certain alkylating agents.[9][10]

Causality:

  • Polyalkylation/Polyacylation: The initial product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to multiple substitutions.[11] In acylation, the product is deactivated, which generally prevents this, but harsh conditions can still lead to side reactions.

  • Carbocation Rearrangement: In Friedel-Crafts alkylation, the intermediate carbocation can rearrange to a more stable form, leading to isomeric products.[11]

  • Ring Deactivation: Strongly deactivated aromatic rings are often unreactive in Friedel-Crafts conditions.[10]

Troubleshooting Steps:

  • Choice of Acylating vs. Alkylating Agent:

    • Acylation: Generally preferred for introducing acyl groups as it avoids polyacylation and carbocation rearrangements.[11] The resulting ketone can then be reduced to the desired alkyl group.

    • Alkylation: If direct alkylation is necessary, use conditions that minimize carbocation formation, such as using alkenes with a proton source like phosphoric acid.[12]

  • Catalyst Selection:

    • Milder Lewis Acids: Instead of strong Lewis acids like AlCl₃, consider milder alternatives like ZnCl₂ or BF₃·OEt₂ to reduce side reactions, especially with sensitive substrates.[13]

    • Protonic Acids: For some alkylations, strong protonic acids like concentrated phosphoric acid can be effective.[12]

  • Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can often minimize side reactions.

    • Stoichiometry: Carefully control the stoichiometry of the reactants and the Lewis acid.

Workflow for Troubleshooting Friedel-Crafts Reactions:

Caption: Troubleshooting workflow for Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying substituted phenylpropanals?

A1: The purification method depends on the scale and the nature of the impurities. For many substituted phenylpropanals, flash column chromatography on silica gel is the most effective technique for separating the desired product from starting materials and byproducts.[14] For thermally stable compounds, distillation under reduced pressure can also be a viable option. If isomeric impurities are present with very similar polarities, preparative HPLC might be necessary.[14]

Q2: My substituted phenylpropanal is unstable during workup or storage. What precautions should I take?

A2: Aldehydes can be susceptible to oxidation to carboxylic acids, especially in the presence of air. They can also undergo aldol condensation reactions under strongly acidic or basic conditions.

  • pH Control: During aqueous workup, maintain a neutral or slightly acidic pH. Some phenolic compounds are unstable at high pH.[15]

  • Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Low Temperature: Store at low temperatures to minimize degradation.

  • Avoid Strong Acids/Bases: Be mindful of the pH during the entire synthetic and purification process.

Q3: I need to perform a reaction on another part of the molecule without affecting the aldehyde group. What are my options?

A3: The aldehyde group is reactive towards both nucleophiles and oxidizing agents. To perform selective chemistry elsewhere in the molecule, you will likely need to use a protecting group .[16][17]

  • Common Protecting Groups: Acetals and ketals are the most common protecting groups for aldehydes and ketones.[18] These are formed by reacting the aldehyde with a diol (e.g., ethylene glycol) in the presence of an acid catalyst.

  • Orthogonality: Choose a protecting group that is stable to the subsequent reaction conditions and can be removed under conditions that do not affect other functional groups in your molecule.[18]

Protecting Group Strategy Workflow:

Protecting_Group_Workflow Start Need to Modify Molecule without Affecting Aldehyde Protect Protect Aldehyde as Acetal (e.g., with ethylene glycol, acid catalyst) Start->Protect React Perform Desired Reaction on Other Functional Group Protect->React Deprotect Deprotect Acetal (Aqueous Acid) React->Deprotect Final_Product Final Product with Modified Functional Group and Aldehyde Deprotect->Final_Product

Caption: General workflow for using a protecting group strategy.

Q4: Can I use a Wittig reaction to synthesize a substituted phenylpropanal?

A4: A Wittig reaction is typically used to form a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone.[19][20] It is not a direct method for synthesizing a phenylpropanal. However, you could potentially use a Wittig reaction to synthesize a substituted cinnamaldehyde, which could then be selectively hydrogenated to the corresponding phenylpropanal.[21]

References

  • Optimization of hydroformylation of styrene over Rh/3%S-g-C 3 N 4 a - ResearchGate. (n.d.). Retrieved from [Link]

  • Catalytic Hydroformylation of Styrene−Butadiene Copolymers - ACS Publications. (n.d.). Retrieved from [Link]

  • Hydroformylation (Oxo Process) - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Mechanistic study of the hydroformylation of styrene catalyzed by the rhodium/BDPP system. (n.d.). Retrieved from [Link]

  • Selective C [[double bond, length as m-dash]] O hydrogenation of cinnamaldehyde over Ir-based catalysts and its comparison with C–O hydrogenolysis of polyols - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]

  • Bayesian Optimization for Resource-Efficient Hydroformylation | ACS Catalysis. (2025, November 15). Retrieved from [Link]

  • US4486607A - Process for the production of phenyl substituted propanal - Google Patents. (n.d.).
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024, April 29). Retrieved from [Link]

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control - ResearchGate. (n.d.). Retrieved from [Link]

  • Hydrogenation of cinnamaldehyde over an ionic cobalt promoted alumina-supported palladium catalyst. (n.d.). Retrieved from [Link]

  • Selective C = O hydrogenation of cinnamaldehyde over Ir-based catalysts and its comparison with C-O hydrogenolysis of polyols - Tohoku University. (2025, February 21). Retrieved from [Link]

  • Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles - Current World Environment. (2006, May 21). Retrieved from [Link]

  • Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst - Semantic Scholar. (2023, April 10). Retrieved from [Link]

  • Selectivity shifts in hydrogenation of cinnamaldehyde on electron-deficient ruthenium nanoparticles - Comptes Rendus de l'Académie des Sciences. (2017, May 19). Retrieved from [Link]

  • Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects - PubMed. (2013, July 15). Retrieved from [Link]

  • Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. (n.d.). Retrieved from [Link]

  • A Wittig Reaction of Trans-Cinnamaldehyde | PDF | Organic Synthesis | Sodium Hydroxide. (n.d.). Retrieved from [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Retrieved from [Link]

  • Protecting groups in organic synthesis + H2O. (n.d.). Retrieved from [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from [Link]

  • Sample Lab Report - The Wittig Reaction - EduBirdie. (n.d.). Retrieved from [Link]

  • Comparison of Traditional and Alternative Wittig Reactions - DelVal. (n.d.). Retrieved from [Link]

  • How can I purify two different-substituted aromatic compounds? - ResearchGate. (2019, January 19). Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Wittig reaction of cinnamaldehyde - YouTube. (2021, April 23). Retrieved from [Link]

  • Lab 42 (Wittig reaction of trans cinnamaldehyde) post-lab tutorial - YouTube. (2022, February 14). Retrieved from [Link]

  • Effect of pH on the stability of plant phenolic compounds - PubMed. (2000, June 15). Retrieved from [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds - ResearchGate. (n.d.). Retrieved from [Link]

  • Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress - PMC. (n.d.). Retrieved from [Link]

  • WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents. (2004, October 7).
  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? | ResearchGate. (2012, September 6). Retrieved from [Link]

  • Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System - MDPI. (2025, May 23). Retrieved from [Link]

  • Practice Problem: Electrophilic Aromatic Substitution Retrosynthesis - YouTube. (2016, April 29). Retrieved from [Link]

  • NEW MESO-SUBSTITUTED UNSYMMETRICAL PORPHYRINS: SYNTHESIS AND SPECTRAL STUDIES | TSI Journals. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-(5-Hydroxy-2-methylphenyl)propanal

Welcome to the technical support center for the synthesis of 3-(5-Hydroxy-2-methylphenyl)propanal. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(5-Hydroxy-2-methylphenyl)propanal. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of scaling this synthesis from the bench to larger-scale production.

Overview of the Synthetic Pathway

The most established and scalable route to 3-(5-Hydroxy-2-methylphenyl)propanal involves a two-step classical strategy. This method leverages a Friedel-Crafts acylation followed by a Clemmensen reduction. This approach is particularly effective for preparing alkylarenes from aryl ketones.[1][2]

  • Step 1: Friedel-Crafts Acylation. 4-methylphenol is acylated with propanoyl chloride or propionic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the key intermediate, 1-(5-hydroxy-2-methylphenyl)propan-1-one.

  • Step 2: Clemmensen Reduction. The resulting aryl-alkyl ketone is then reduced to the corresponding alkane (the target aldehyde's methylene precursor) using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[2][3]

This guide will address the common pitfalls and scale-up challenges associated with each of these critical steps.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction start 4-Methylphenol + Propanoyl Chloride reagent1 AlCl₃ (Lewis Acid) Dichloromethane (Solvent) start->reagent1 Acylation product1 Intermediate: 1-(5-hydroxy-2-methylphenyl)propan-1-one reagent1->product1 reagent2 Zn(Hg) + Conc. HCl product1->reagent2 Reduction product2 Final Product: 3-(5-Hydroxy-2-methylphenyl)propanal reagent2->product2

Caption: Overall synthetic workflow for 3-(5-Hydroxy-2-methylphenyl)propanal.

Troubleshooting Guide: From Bench to Scale-Up

This section addresses specific problems you may encounter during the synthesis and scale-up process in a question-and-answer format.

Issue 1: Low Yield or Stalled Friedel-Crafts Acylation

Question: My Friedel-Crafts acylation reaction shows low conversion of 4-methylphenol, even after extended reaction times. What are the likely causes and how can I fix this?

Answer: Low yield in this step is a common issue, often related to reagent stoichiometry, purity, or reaction conditions. Let's break down the probable causes.

  • Cause A: Insufficient or Inactive Lewis Acid Catalyst (AlCl₃)

    • Why it happens: Aluminum chloride is highly hygroscopic and reacts violently with water. Exposure to atmospheric moisture can deactivate the catalyst. Furthermore, the hydroxyl group on the 4-methylphenol substrate also complexes with AlCl₃, meaning more than a catalytic amount is required.

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly opened, high-purity AlCl₃. Perform the reaction under an inert atmosphere (Nitrogen or Argon). All glassware must be flame-dried or oven-dried before use.[4]

      • Adjust Stoichiometry: You will need at least 2.5-3.0 equivalents of AlCl₃. One equivalent complexes with the phenolic hydroxyl, another with the ketone product, and the remainder acts as the catalyst for the reaction.

      • Proper Addition: Add the AlCl₃ to the solvent first, followed by the dropwise addition of the acylating agent, and finally the 4-methylphenol solution. This ensures the electrophile is formed effectively before the substrate is introduced.[4][5]

  • Cause B: Poor Regioselectivity

    • Why it happens: The hydroxyl group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. Acylation should primarily occur ortho to the powerful hydroxyl directing group. However, improper temperature control can lead to the formation of other isomers.

    • Solution: Maintain a low reaction temperature (0-5 °C) during the addition of reagents to maximize the kinetic product (acylation ortho to the -OH group).[6] Allowing the reaction to warm prematurely can lead to undesired side products.

  • Cause C: Impurity Amplification at Scale

    • Why it happens: Minor impurities in starting materials can become significant issues at a larger scale, potentially sequestering the catalyst or participating in side reactions.[7]

    • Solution: Use high-purity 4-methylphenol and propanoyl chloride. Consider purifying starting materials if their quality is uncertain.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Acylation Step cause1 Moisture/Inactive AlCl₃ start->cause1 Is it related to catalyst? cause2 Incorrect Stoichiometry start->cause2 cause3 Poor Temperature Control start->cause3 Is it related to conditions? sol1 Use Anhydrous Conditions (Inert Atmosphere) cause1->sol1 sol2 Use >2.5 Equivalents AlCl₃ cause2->sol2 sol3 Maintain 0-5 °C During Addition cause3->sol3

Caption: Troubleshooting logic for low yield in the Friedel-Crafts acylation step.

Issue 2: Complications During Clemmensen Reduction

Question: The Clemmensen reduction of my ketone intermediate is incomplete, and I'm isolating a complex mixture of products. How can I improve this step?

Answer: The Clemmensen reduction is a powerful but aggressive reaction that requires careful control.[1][3] The heterogeneous nature of the reaction and the strongly acidic conditions are the main sources of trouble.

  • Cause A: Ineffective Zinc Amalgam

    • Why it happens: The reaction occurs on the surface of the zinc.[2][8] If the zinc is not properly amalgamated or if its surface area is insufficient, the reaction rate will be very slow.

    • Solution:

      • Freshly Prepare the Amalgam: Prepare the zinc amalgam immediately before use by treating zinc powder or granules with a mercury(II) chloride solution. This process cleans and activates the zinc surface.

      • Increase Surface Area: Use granular zinc or zinc powder to maximize the surface area available for the reaction. Ensure vigorous stirring to keep the zinc suspended.

  • Cause B: Formation of By-products

    • Why it happens: Under the strongly acidic conditions, side reactions can occur. The most common by-products are the corresponding alcohol (from incomplete reduction) and pinacols (from bimolecular coupling of a radical intermediate).[8]

    • Solution:

      • Maintain High Acid Concentration: Use concentrated HCl to suppress the formation of the alcohol intermediate, as alcohols are generally not reduced under these conditions.[8]

      • Use a Co-Solvent: Since the organic ketone has low solubility in aqueous acid, adding a water-immiscible organic solvent like toluene can help bring the substrate into contact with the zinc surface, improving the reaction rate and minimizing dimerization.[9]

      • Vigorous Stirring: On a larger scale, mechanical stirring is essential to ensure good mixing of the three phases (aqueous acid, organic substrate/solvent, and solid zinc).[7]

  • Cause C: Substrate Instability

    • Why it happens: The target molecule contains a phenolic hydroxyl group, which is generally stable. However, if other acid-sensitive functional groups were present, they would not survive the harsh conditions of the Clemmensen reduction.[1][9]

    • Solution: For this specific synthesis, the substrate is tolerant. However, if you were adapting this for a different molecule, an alternative like the Wolff-Kishner reduction (which uses basic conditions) might be necessary.[1][3]

Table 1: Key Parameters for Synthesis Scale-Up

ParameterLab Scale (1-10 g)Pilot Scale (100 g - 1 kg)Key Considerations for Scale-Up
Friedel-Crafts Acylation
AlCl₃ Stoichiometry2.5 - 3.0 eq.2.5 - 2.8 eq.Precise control is critical for cost and waste management.
Temperature ControlIce bath (0-5 °C)Jacketed reactor with chillerExothermic reaction; prevent temperature spikes to avoid by-products.[7]
Reagent AdditionDropwise via funnelControlled pump additionMaintain slow addition to manage exotherm.
Work-upQuench on ice/HClControlled reverse quench into cold waterManage gas evolution (HCl) and exotherm safely.
Clemmensen Reduction
StirringMagnetic stir barMechanical overhead stirrerEssential for mixing heterogeneous phases and preventing zinc from settling.
Heat ManagementReflux with heating mantleJacketed reactor with steam/oilMaintain a steady reflux; monitor for pressure changes due to HCl gas.
Off-Gas HandlingFume hoodScrubber systemReaction evolves HCl gas, which must be neutralized.

Frequently Asked Questions (FAQs)

Q1: Can I use a different Lewis acid for the Friedel-Crafts acylation? A: While AlCl₃ is the most common and cost-effective catalyst, others like FeCl₃ or ZnCl₂ can be used. However, they are generally less reactive, and you may need higher temperatures or longer reaction times, which could lead to more by-products. For this specific substrate, AlCl₃ is highly effective.

Q2: My final product, the aldehyde, seems to be degrading upon storage. Why? A: Aldehydes, especially those with electron-rich aromatic rings, are susceptible to air oxidation, which converts the aldehyde (-CHO) group to a carboxylic acid (-COOH). For long-term storage, it is recommended to keep the product under an inert atmosphere (nitrogen or argon) at a low temperature (0-4 °C) and protected from light.

Q3: The work-up after the Clemmensen reduction is difficult due to emulsions. How can I improve phase separation? A: Emulsions can form due to the presence of fine zinc particles and organic salts. Adding a saturated brine solution during the work-up can help break the emulsion by increasing the ionic strength of the aqueous phase. Allowing the mixture to stand for a period or gentle centrifugation (if feasible at your scale) can also aid separation.

Q4: Is there a greener alternative to the Clemmensen reduction to avoid using mercury? A: Yes. While the Clemmensen reduction is classic, concerns over mercury toxicity are valid. A common alternative is the Wolff-Kishner reduction , which uses hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures. This method is suitable for acid-sensitive substrates but incompatible with base-sensitive functional groups. Another greener option is catalytic hydrogenation using a catalyst like Pd/C, although this can sometimes lead to reduction of the aromatic ring under harsh conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-(5-hydroxy-2-methylphenyl)propan-1-one (Acylation)
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: In a well-ventilated fume hood, charge the flask with anhydrous dichloromethane (DCM, 5 mL per gram of 4-methylphenol). Cool the flask to 0 °C in an ice-salt bath.

  • Catalyst Addition: Carefully and portion-wise, add aluminum chloride (AlCl₃, 2.6 equivalents) to the stirred DCM. The suspension will become warm. Allow it to cool back to 0 °C.

  • Acyl Chloride Addition: Add propanoyl chloride (1.1 equivalents) to the dropping funnel and add it dropwise to the AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Substrate Addition: Dissolve 4-methylphenol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 45-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C. In a separate, larger flask, prepare a mixture of crushed ice and concentrated HCl (10:1 v/v). Slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 3-(5-Hydroxy-2-methylphenyl)propanal (Reduction)
  • Amalgam Preparation: In a fume hood, add granular zinc (10 equivalents) to a flask. Add a 5% aqueous solution of HgCl₂ and swirl for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water twice.

  • Setup: To the flask containing the freshly prepared zinc amalgam, add concentrated HCl (20 mL per gram of ketone), water (8 mL per gram of ketone), toluene (10 mL per gram of ketone), and the crude 1-(5-hydroxy-2-methylphenyl)propan-1-one from the previous step.

  • Reaction: Equip the flask with a reflux condenser and a mechanical stirrer. Heat the mixture to a vigorous reflux with strong stirring. The reaction is typically complete in 4-8 hours. Monitor by TLC or HPLC.

  • Work-up: Allow the reaction to cool to room temperature. Decant the liquid layers away from the excess zinc.

  • Extraction: Separate the organic (toluene) layer. Extract the aqueous layer twice with fresh toluene.

  • Purification: Combine the organic extracts, wash with water, then with a 5% sodium bicarbonate solution, and finally with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

References

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from Wikipedia. [Link]

  • HWS Labortechnik. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • University of Calgary. (n.d.). Carbonyl to Methylene Reductions. Retrieved from University of Calgary Chem 353 notes. [Link]

  • Unnamed Source. (n.d.). CLEMMENSEN REDUCTION. Retrieved from a presentation slide. [Link]

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). One-pot Synthesis of (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one (4) from (-)-(α)-pinene (5). Org. Synth. 2017, 94, 26. [Link]

  • Saha, A. (2024, April 16). The Clemmensen Reduction. Juniper Publishers. [Link]

  • Google Patents. (n.d.). WO2006066931A1 - Process for preparation of 3-(2-hydroxy-5-methylphenyl).
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S. [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Lee, K., et al. (2022). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. MDPI. [Link]

  • de la Cruz, J. N., et al. (2020). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. ChemSusChem. [Link]

  • Liu, G., et al. (2013). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. [Link]

  • Google Patents. (n.d.). US8193391B2 - Process for preparation of 3-(2-hydroxy-5-substituted phenyl)-N-alkyl-3-phenylpropylamines.
  • Google Patents. (n.d.). CN1950355A - Process for the preparation of 3-(3,4-methylenedioxyphenyl)-2-methylpropanal.
  • Clark, J. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • de la Cruz, J. N., et al. (2020). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. ChemSusChem. [Link]

  • ResearchGate. (2011, April 7). Purification of tris-hydroxyaryl-compounds. Retrieved from ResearchGate. [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Purdue University. (n.d.). CATALYSIS ENABLED SYNTHESIS OF TRICYCLIC-PGDM METHYL ESTER AND DESIGN OF POTENT PRMT5:MEP50 INHIBITORS. Retrieved from Purdue University Research Repository. [Link]

  • Bakulina, O., et al. (n.d.). Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. Royal Society of Chemistry. [Link]

  • Mickevičienė, R., et al. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

  • International Journal of Scientific & Development Research. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. IJSDR. [Link]

Sources

Troubleshooting

Identifying and removing impurities from 3-(5-Hydroxy-2-methylphenyl)propanal

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-(5-Hydroxy-2-methylphenyl)propanal. We will explore common...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-(5-Hydroxy-2-methylphenyl)propanal. We will explore common impurities, robust analytical identification methods, and detailed, field-proven protocols for their removal.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues observed during the purification of phenolic aldehydes like 3-(5-Hydroxy-2-methylphenyl)propanal.

Q1: My final product shows a persistent broad peak in the NMR around the aldehyde proton. What could this be?

A1: This is often indicative of hemiacetal or acetal formation with the solvent (e.g., methanol, ethanol) if used during workup or chromatography. Aldehydes exist in equilibrium with their corresponding hemiacetals in alcoholic solvents. To confirm, obtain an NMR in a non-protic solvent like DMSO-d6 or acetone-d6. To avoid this, use non-alcoholic solvents like ethyl acetate, dichloromethane, or acetone for extraction and chromatography.

Q2: After column chromatography, I see a new spot on my TLC plate that wasn't in the crude mixture. What happened?

A2: This is a classic sign of on-column decomposition. Silica gel is slightly acidic and can catalyze degradation or side reactions of sensitive compounds like aldehydes. The phenolic hydroxyl group can also interact strongly with the silica.

  • Troubleshooting Steps:

    • Deactivate the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a weak base, like triethylamine (0.1-1% v/v), and then re-equilibrate with your mobile phase. This neutralizes acidic sites.

    • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol.

    • Speed is Key: Perform flash column chromatography to minimize the residence time of your compound on the column.

Q3: My product is turning from a white solid to a yellowish oil upon storage. What is causing this instability?

A3: Phenolic aldehydes are susceptible to oxidation. The aldehyde group can be oxidized to the corresponding carboxylic acid, and the phenol can be oxidized to form colored quinone-type impurities, especially when exposed to air and light.

  • Prevention:

    • Store the purified compound under an inert atmosphere (e.g., argon or nitrogen).

    • Keep it in a sealed vial, protected from light (amber vials are recommended).

    • Store at low temperatures (-20°C is ideal for long-term storage).

    • Consider adding a radical scavenger like BHT (Butylated hydroxytoluene) if permissible for the final application.

Q4: I have an impurity with a very similar Rf value to my product, making chromatographic separation difficult. What are my options?

A4: When co-elution is an issue, alternative purification methods are necessary.

  • Recrystallization: This is an excellent method for removing small amounts of closely-related impurities.[1] The key is finding a suitable solvent or solvent system where the desired compound has high solubility in the hot solvent and low solubility when cold, while the impurity remains in solution.[1]

  • Bisulfite Adduct Formation: Aldehydes react reversibly with sodium bisulfite to form water-soluble adducts.[2][3][4] This allows you to selectively pull the aldehyde into an aqueous layer, leaving non-aldehyde impurities in the organic layer. The aldehyde can then be regenerated by basifying the aqueous layer.[3][5] This is a highly effective chemical extraction method.

Section 2: Identification of Common Impurities

The first step in effective purification is identifying the nature of the impurities. For 3-(5-Hydroxy-2-methylphenyl)propanal, impurities typically arise from the synthetic route or degradation.

Common Impurity Classes:

  • Unreacted Starting Materials: Depending on the synthesis, these could include 4-methylphenol derivatives or precursors to the propanal sidechain.

  • Oxidation Product: 3-(5-Hydroxy-2-methylphenyl)propanoic acid is a common impurity formed by air oxidation of the aldehyde.

  • Side-Reaction Products: Positional isomers (regioisomers) can be challenging to separate and may arise if the initial aromatic substitution is not perfectly selective.[6]

  • Residual Solvents & Reagents: Solvents used in the reaction or purification (e.g., methanol, hexane, ethyl acetate) and reagents from the synthesis can be present.[7]

Analytical Workflow for Impurity Identification

The following diagram outlines a systematic approach to identifying unknown impurities.

G cluster_0 Impurity Identification Workflow Crude_Sample Crude 3-(5-Hydroxy-2-methylphenyl)propanal TLC 1. TLC Analysis (Multiple Solvent Systems) Crude_Sample->TLC NMR 2. NMR Spectroscopy (1H, 13C) - Identify structural features - Quantify major components TLC->NMR LCMS 3. LC-MS Analysis - Determine molecular weights of impurities NMR->LCMS GCMS 4. GC-MS Analysis - Identify volatile impurities - Derivatize if necessary LCMS->GCMS Structure_Elucidation 5. Structure Elucidation - Correlate MS and NMR data GCMS->Structure_Elucidation

Caption: Logical workflow for systematic impurity identification.

Data Interpretation:

Analytical TechniqueInformation Gained
TLC Provides a quick assessment of the number of components and helps in choosing a solvent system for chromatography.
¹H NMR Identifies functional groups (aldehyde ~9-10 ppm, aromatic ~6.5-7.5 ppm, hydroxyl ~4-8 ppm, alkyl protons). Can reveal ratios of product to impurities.
LC-MS Determines the molecular weight of each component separated by HPLC, crucial for proposing molecular formulas for impurities.[8]
GC-MS Ideal for identifying volatile starting materials, by-products, or residual solvents.[6][9] Derivatization with agents like PFBHA can improve detection of aldehydes.[10]

Section 3: Detailed Purification Protocols

Based on the identified impurities, select the most appropriate purification strategy.

Protocol 1: Flash Column Chromatography (for non-polar impurities)

This is the most common first-pass purification technique. It is effective for separating the polar product from less polar starting materials or by-products.

Step-by-Step Methodology:

  • Solvent System Selection: Use TLC to determine an appropriate mobile phase. A hexane/ethyl acetate gradient is typically effective. Aim for an Rf value of ~0.25-0.35 for the desired product.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" to ensure a homogenous stationary phase.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading"). This often leads to better resolution than direct liquid injection.

  • Elution: Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc). Collect fractions and monitor them by TLC.

  • Fraction Pooling & Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Chromatography:

G cluster_1 Chromatography Troubleshooting Issue Issue Poor_Sep Poor_Sep Tailing Tailing Low_Recovery Low_Recovery

Caption: Common issues and solutions in column chromatography.

Protocol 2: Recrystallization (for final polishing)

Recrystallization is a powerful technique for achieving high purity, especially for removing impurities with similar polarity.[1][12][13]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your impure solid in various solvents (e.g., water, ethanol, isopropanol, toluene, hexane/ethyl acetate mixtures) at room temperature and at boiling.[12] An ideal solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the impure solid until it just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Purification via Bisulfite Adduct Extraction (for aldehyde-specific separation)

This reactive extraction method is exceptionally selective for aldehydes and is useful when chromatography fails to remove a stubborn, non-aldehyde impurity.[2][4][5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure sample in a water-miscible solvent like methanol.[3]

  • Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the mixture vigorously in a separatory funnel for 5-10 minutes. The aldehyde will react to form the water-soluble bisulfite adduct.[3][4]

  • Extraction of Impurities: Add a water-immiscible organic solvent, such as ethyl acetate, to the funnel. Shake and allow the layers to separate. The non-aldehyde impurities will remain in the ethyl acetate layer. Drain and discard this organic layer. Repeat this wash step twice more to ensure complete removal of impurities.

  • Regeneration of Aldehyde: To the aqueous layer containing the adduct, add fresh ethyl acetate. While stirring, slowly add a base (e.g., 10% aqueous sodium carbonate or sodium hydroxide solution) until the solution is basic (pH > 10).[3] This reverses the reaction, regenerating the aldehyde, which will move into the ethyl acetate layer.

  • Final Workup: Drain the aqueous layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified aldehyde.

References

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. Available at: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]

  • Aldehydes in water: Simultaneous derivatisation and extraction in green process. Wiley Analytical Science. Available at: [Link]

  • Fractionation of phenolic aldehydes by liquid–liquid extraction and polymer resin adsorption. Taylor & Francis Online. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Restek. Available at: [Link]

  • Organic Synthesis - Practical Purification Techniques. Study Mind. Available at: [Link]

  • Lab 1-Recrystallization Lab. Wellesley College. Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available at: [Link]

  • Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. PubMed. Available at: [Link]

  • Process for the preparation of aromatic aldehydes. Google Patents.
  • RECRYSTALLISATION. University of Calgary. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.. Available at: [Link]

  • Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Shimadzu. Available at: [Link]

  • Chromatographic methods and sample treatment techniques for aldehydes determination. ResearchGate. Available at: [Link]

  • Recrystallization and Crystallization. University of Rochester. Available at: [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. Available at: [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Available at: [Link]

  • Phenolic aldehydes – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Extraction and Isolation of Phenolic Compounds. Springer Nature Experiments. Available at: [Link]

  • Preparative isolation and purification of phenolic acids from Smilax china by high-speed counter-current chromatography. ResearchGate. Available at: [Link]

  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. ACS Publications. Available at: [Link]

  • 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2.... Google Patents.
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. Available at: [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Available at: [Link]

  • Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. ResearchGate. Available at: [Link]

Sources

Optimization

Enhancing the stability of 3-(5-Hydroxy-2-methylphenyl)propanal in solution

The following technical guide addresses the stability and handling of 3-(5-Hydroxy-2-methylphenyl)propanal , a compound presenting dual instability challenges due to its phenolic and aldehyde functionalities. Topic: Enha...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and handling of 3-(5-Hydroxy-2-methylphenyl)propanal , a compound presenting dual instability challenges due to its phenolic and aldehyde functionalities.

Topic: Enhancing the Stability of 3-(5-Hydroxy-2-methylphenyl)propanal in Solution

Executive Summary & Chemical Profile

3-(5-Hydroxy-2-methylphenyl)propanal is a bifunctional molecule containing an electron-rich phenolic ring and a reactive aliphatic aldehyde. This structural combination creates a "perfect storm" for degradation. The aldehyde is prone to autoxidation and nucleophilic attack, while the phenol moiety makes the ring susceptible to oxidative coupling and quinone formation.

Critical Stability Risks:

  • Autoxidation (Air): Rapid conversion of the aldehyde to the corresponding carboxylic acid (3-(5-hydroxy-2-methylphenyl)propanoic acid).

  • Aldol Condensation (pH/Concentration): The

    
    -protons on the propyl chain allow self-condensation, leading to oligomerization, especially in basic media.
    
  • Hemiacetal Formation (Solvent): Reversible reaction with protic solvents (methanol, ethanol) obscures the aldehyde signal and alters reactivity.

  • Quinone Methide Formation: The para relationship between the hydroxyl (pos 5) and methyl (pos 2) groups allows for oxidative dehydrogenation to reactive quinone methide intermediates under stress.

Core Protocol: Preparation of Stable Stock Solutions

Do not use standard reagent-grade solvents. Follow this protocol to maximize half-life.

Reagents & Equipment
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Avoid alcohols.

  • Stabilizer: Butylated Hydroxytoluene (BHT) (Target conc: 0.1% w/v).

  • Gas: High-purity Argon (Ar) or Nitrogen (

    
    ).
    
  • Container: Amber glass vial with PTFE-lined septum cap.

Step-by-Step Workflow
  • Solvent Deoxygenation:

    • Sparge the chosen solvent (DMSO/MeCN) with Argon for 15 minutes prior to use. This removes dissolved oxygen that catalyzes radical chains.

  • Stabilizer Addition (Optional but Recommended):

    • For long-term storage (>1 week), add BHT to the solvent at 0.1% (w/v). BHT acts as a radical scavenger, terminating the autoxidation chain mechanism.

  • Dissolution:

    • Weigh the 3-(5-Hydroxy-2-methylphenyl)propanal quickly.

    • Dissolve in the prepared solvent to a concentration of 10–50 mM . High concentrations (>100 mM) increase the rate of intermolecular aldol condensation.

  • Inert Storage:

    • Flush the headspace of the vial with Argon.

    • Seal tightly with parafilm over the cap.

    • Store at -20°C or lower.

Troubleshooting & FAQs

Q1: My solution turned from colorless to yellow/brown overnight. Is it still usable?

Diagnosis: Oxidative Degradation (Quinone Formation). The color change indicates the oxidation of the phenol ring, likely forming quinoid species or conjugated oligomers.

  • Action: Check purity via LC-MS or NMR.

    • If purity is >90%: You may purify via a short silica plug (rapid filtration) to remove polar colored impurities.

    • If purity is <90%: Discard. The presence of quinones can act as redox cyclers, accelerating further degradation and interfering with biological assays.

Q2: I see the disappearance of the aldehyde peak (~9.8 ppm) in -NMR, but no precipitate.

Diagnosis: Hemiacetal Formation or Acid Oxidation.

  • Scenario A (Solvent = Methanol/Ethanol): You likely formed a hemiacetal. This is reversible. Evaporate the alcohol and reconstitute in

    
     or DMSO-
    
    
    
    ; the aldehyde peak should return.
  • Scenario B (Solvent = Non-protic): The aldehyde has oxidized to the carboxylic acid. Look for a broad singlet at ~11-12 ppm. This is irreversible.

Q3: Can I store this compound in water or PBS buffers?

Answer: No, not for storage. Aqueous conditions, particularly at neutral or basic pH (


), accelerate Aldol Condensation .
  • Mechanistic Insight: Water stabilizes the enolate intermediate required for polymerization.

  • Solution: Prepare a high-concentration stock in DMSO. Dilute into aqueous buffer immediately before use (within 30 minutes).

Q4: The compound has precipitated as a gummy solid.

Diagnosis: Polymerization. Aldehydes can form trimers (trioxanes) or linear polymers. This is often catalyzed by trace acids or bases on glass surfaces.

  • Prevention: Use silanized glass vials to reduce surface acidity/basicity.

Data & Solvent Compatibility Matrix

Table 1: Solvent Selection for Stability

SolventStability RatingPrimary RiskRecommendation
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)Hygroscopic (absorbs water)Best for Stock. Keep dry.
Acetonitrile ⭐⭐⭐⭐ (Good)VolatileGood for short-term use/LC-MS.
Dichloromethane ⭐⭐⭐ (Fair)Acidic impurities (HCl)Use only if filtered through basic alumina.
Ethanol/Methanol ⭐ (Poor)Hemiacetal formationAvoid for storage.
Water/PBS ❌ (Critical Failure)Aldol polymerizationUse only for immediate assay.

Visualizing Degradation & Decisions

Figure 1: Degradation Pathways of Phenolic Aldehydes

This diagram illustrates the three primary breakdown routes: Oxidation (Air), Solvolysis (Alcohols), and Condensation (Base).[1]

DegradationPathways Molecule 3-(5-Hydroxy-2-methylphenyl)propanal (Active) Acid Carboxylic Acid (Inactive) Molecule->Acid O2 (Air) Autoxidation Hemiacetal Hemiacetal (Reversible) Molecule->Hemiacetal ROH (Methanol/Ethanol) Polymer Aldol Oligomers (Precipitate) Molecule->Polymer pH > 7 or H2O Aldol Condensation Quinone Quinoid Species (Yellow/Brown Color) Molecule->Quinone Radical Stress Phenol Oxidation Hemiacetal->Molecule Evaporation

Caption: Chemical fate map showing irreversible (Red/Black) and reversible (Yellow) degradation pathways.[1]

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when assessing sample integrity.

DecisionTree Start Inspect Sample CheckColor Is the solution colored? (Yellow/Brown) Start->CheckColor CheckSolubility Is there precipitate? CheckColor->CheckSolubility No Discard DISCARD (Irreversible Damage) CheckColor->Discard Yes (Dark Brown) Purify PURIFY (Silica Filtration) CheckColor->Purify Yes (Light Yellow) CheckNMR Run 1H-NMR Check Aldehyde (-CHO) peak CheckSolubility->CheckNMR No CheckSolubility->Discard Yes CheckNMR->Discard Peak Missing (Acid formed) Use PROCEED (Sample OK) CheckNMR->Use Peak Present (Sharp Singlet) Evap EVAPORATE SOLVENT (Hemiacetal Reversal) CheckNMR->Evap Peak Shifted (In Alcohol) Evap->CheckNMR Retest

Caption: Diagnostic workflow for assessing sample viability based on visual and spectral cues.

References

  • PubChem. (n.d.).[2] 3-Hydroxy-2-methyl-2-phenylpropanal Compound Summary. National Library of Medicine.[3] Retrieved October 26, 2025, from [Link]

    • Note: Provides structural data and general chemical properties for the isomer class.
  • Source for general handling of air-sensitive phenolic aldehydes.
  • TSI Journals. (2023). Understanding the Production and Stability of Aldehydes through Catalytic Oxidation. Organic Chemistry: An Indian Journal. Retrieved October 26, 2025, from [Link]

    • Mechanistic insight into aldehyde over-oxidation and condens
  • Protocols for inert atmosphere storage and cold chain management.

Sources

Troubleshooting

Technical Support Center: Minimizing By-product Formation in the Synthesis of Phenolic Aldehydes

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of phenolic aldehydes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of phenolic aldehydes. We will explore the causality behind common by-product formations and provide field-proven, step-by-step protocols to enhance reaction selectivity and yield.

Part 1: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of phenolic aldehydes, focusing on the most prevalent formylation reactions.

Question 1: I'm getting a low yield of the desired ortho-isomer (salicylaldehyde) in my Reimer-Tiemann reaction, with significant formation of the para-isomer. How can I improve ortho-selectivity?

Root Cause Analysis:

The Reimer-Tiemann reaction, which uses chloroform and a strong base, generates dichlorocarbene (:CCl₂) as the electrophile.[1][2] While the reaction typically favors ortho-formylation, the selectivity is often not absolute.[3][4] The phenoxide ion, formed by deprotonation of the phenol, is electron-rich and directs the electrophilic carbene to the ortho and para positions.[1] The preference for the ortho position is often attributed to an interaction between the electron-deficient carbene and the electron-rich phenoxide, but this selectivity can be influenced by reaction conditions.[3]

Solutions & Optimization Strategies:

  • Phase-Transfer Catalysis: The reaction is typically biphasic (aqueous NaOH and organic chloroform).[5] Poor mixing can limit the reaction rate and selectivity. Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) or an emulsifying agent like 1,4-dioxane can improve the interaction between the phases, leading to a cleaner reaction.[1][2]

  • Ion-Pairing Effects: The nature of the cation associated with the phenoxide can influence the ortho:para ratio. Using potassium hydroxide (KOH) instead of sodium hydroxide (NaOH) can sometimes enhance ortho-selectivity due to the larger cation's ability to coordinate with the phenoxide oxygen, sterically favoring the ortho attack.

  • Temperature Control: The Reimer-Tiemann reaction can be highly exothermic once initiated.[1][2] Runaway temperatures can lead to decreased selectivity and the formation of tarry by-products. It is crucial to heat the reaction gently to initiate it and then maintain a controlled temperature with efficient cooling.

Question 2: My Duff reaction is giving me a complex mixture of products, including di-formylated species and polymeric tar. How can I achieve clean mono-formylation?

Root Cause Analysis:

The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) to formylate phenols.[6][7] The reaction proceeds via an electrophilic iminium ion intermediate.[8] It requires an electron-rich aromatic ring and strongly favors ortho-formylation.[6] However, if both ortho positions are available or the substrate is highly activated, di-formylation can occur.[6] Harsh acidic conditions and high temperatures can also lead to polymerization and tar formation.[9][10]

Solutions & Optimization Strategies:

  • Stoichiometry Control: Carefully control the molar ratio of phenol to HMTA. Using a slight excess of the phenol can help minimize di-formylation.

  • Milder Acid Catalysis: While strong acids are needed, excessively harsh conditions can degrade the product. Using acetic acid is often sufficient. For highly activated phenols, consider using boric acid in a non-polar solvent, which can promote cleaner reactions.

  • Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can be highly effective for the Duff reaction.[8] The rapid and uniform heating often leads to significantly reduced reaction times, higher yields, and fewer by-products compared to conventional heating.[8]

  • Use of Additives: In some cases, adding a Lewis acid like Cu(II) has been shown to improve both yield and ortho-selectivity in Duff-type formylations.[11]

Question 3: I am attempting a Vilsmeier-Haack formylation on a hydroxy-substituted aromatic ring, but I'm observing chlorination instead of formylation. What is happening?

Root Cause Analysis:

The Vilsmeier-Haack reaction uses a Vilsmeier reagent (a chloroiminium ion), typically formed from DMF and POCl₃.[12][13] This reagent is a potent electrophile for formylating electron-rich aromatic rings.[12][14] However, with substrates like uracils or other systems with tautomeric hydroxyl groups, the reagent can act as a chlorinating agent, replacing the -OH groups.[15] This is a common and sometimes desired side reaction.[15]

Solutions & Optimization Strategies:

  • Protecting Groups: The most direct way to prevent chlorination of the hydroxyl group is to protect it before the Vilsmeier-Haack reaction. A suitable protecting group should be stable to the Vilsmeier conditions but easily removable afterward (e.g., an acetate or a benzyl ether).

  • Alternative Reagents: The choice of halogenating agent can influence the outcome. While POCl₃ is most common, using oxalyl chloride or SOCl₂ to generate the Vilsmeier reagent might alter the reactivity profile and could be explored.[13]

  • Alternative Formylation Method: If protecting the hydroxyl group is not feasible, the Vilsmeier-Haack reaction may not be the appropriate method. Consider the Reimer-Tiemann or the Magnesium-Mediated method described below, which are specific to phenols.

Part 2: Frequently Asked Questions (FAQs)

What are the key differences between the Reimer-Tiemann, Duff, and Magnesium-Mediated formylation methods for phenols?

This table provides a comparative overview of the three most common methods for the ortho-formylation of phenols.

FeatureReimer-Tiemann ReactionDuff ReactionMagnesium-Mediated Formylation
Formylating Agent Dichlorocarbene (:CCl₂) from CHCl₃[1][2]Iminium ion from Hexamethylenetetramine (HMTA)[6][8]Paraformaldehyde ((CH₂O)n)[16][17]
Typical Conditions Strong base (NaOH, KOH), biphasic system[2][3]Acidic medium (acetic acid, TFA)[6][18]MgCl₂ and a base (e.g., Triethylamine) in an anhydrous solvent (THF, MeCN)[17][19]
Primary Selectivity ortho-formylation, but para-isomer is a common by-product[4][20]Highly ortho-selective[6][7]Exclusively ortho-formylation[16][17]
Common By-products para-isomer, tar, dichloromethylated phenol[1]Di-formylated products, polymeric tar[6]Methoxymethyl (MOM) ethers of the phenol[16][17]
Substrate Scope Good for phenols, naphthols, and electron-rich heterocycles[1][5]Requires strongly electron-donating groups on the ring[6]Broad scope, tolerant of both electron-donating and withdrawing groups[17][21]
Advantages Uses inexpensive reagents[1]Operationally simple, tolerant of some moisture[18]High yield and excellent, exclusive ortho-selectivity[17][19]
Disadvantages Moderate yields, formation of isomers, exothermic risk[1][2]Often inefficient, can lead to complex mixtures[6]Requires strictly anhydrous conditions[17][19]
How can I achieve exclusive ortho-formylation with high yields?

For the highest and most reliable ortho-selectivity, the magnesium-mediated formylation method is often the superior choice.[17]

Causality: The high selectivity is achieved through chelation control. The magnesium ion coordinates to the phenolic oxygen and the oxygen of the incoming paraformaldehyde, creating a six-membered transition state. This pre-organization strongly directs the electrophilic attack to the ortho position.[16]

Workflow Diagram: Selecting a Phenol Formylation Method

This diagram outlines a decision-making process for choosing the most appropriate formylation strategy based on substrate properties and desired outcomes.

G start Start: Phenol Substrate q_selectivity Is exclusive ortho-selectivity critical? start->q_selectivity q_anhydrous Can you ensure strictly anhydrous conditions? q_selectivity->q_anhydrous Yes q_activated Is the phenol highly activated (e.g., multiple EDGs)? q_selectivity->q_activated No method_mgcl2 Use Magnesium-Mediated Method (MgCl2, Et3N, Paraformaldehyde) q_anhydrous->method_mgcl2 Yes consider_rt Consider Reimer-Tiemann if MgCl2 method is not feasible. (Accept potential para-isomer) q_anhydrous->consider_rt No method_duff Use Duff Reaction (HMTA, Acid) q_activated->method_duff Yes method_rt Use Reimer-Tiemann Reaction (CHCl3, Base) q_activated->method_rt No optimize_duff Optimize Duff Reaction: - Control stoichiometry - Consider microwave heating method_duff->optimize_duff

Caption: Decision workflow for selecting a phenol formylation method.

How do substituents on the phenol ring affect formylation reactions?

Substituents play a critical role in both the reaction rate and the regioselectivity of electrophilic aromatic substitution on the phenol ring.[22]

  • Electron-Donating Groups (EDGs): Groups like alkyl (-R) and alkoxy (-OR) increase the electron density of the ring, making it more nucleophilic.[22] This activates the ring towards electrophilic attack, generally increasing the reaction rate.[17] They are ortho, para-directing.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carboxyl (-COOR) decrease the ring's electron density, deactivating it towards electrophilic attack.[22] This slows the reaction rate significantly.[17][21] While they are typically meta-directing, the strong activating and directing effect of the hydroxyl group still predominantly forces formylation at the ortho and para positions, albeit at a much slower rate.

What are the best practices for purifying phenolic aldehydes from a reaction mixture?

Purification can be challenging due to the similar polarities of the desired product and phenolic by-products.

  • Liquid-Liquid Extraction (LLE): This is the first and most crucial step.[23][24] After quenching the reaction, an acidic workup ensures the product is in its neutral phenolic form. Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) separates the product from inorganic salts. A subsequent wash with a dilute sodium bicarbonate or bisulfite solution can help remove acidic impurities or unreacted aldehyde, respectively.

  • Column Chromatography: Silica gel column chromatography is the most common method for final purification. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically used. Careful selection of the solvent gradient is key to separating isomers (ortho vs. para) and other closely related by-products.

  • Recrystallization: If the phenolic aldehyde is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[17]

  • Adsorption on Polymer Resins: For complex mixtures, techniques like using polymer resins (e.g., Amberlite) can selectively adsorb phenolic compounds, allowing for their separation from non-phenolic impurities.[5]

Part 3: Key Experimental Protocols

Protocol: High-Selectivity ortho-Formylation of Phenols via the Magnesium-Mediated Method

This protocol is adapted from procedures reported in Organic Syntheses and provides a reliable method for achieving exclusive ortho-formylation.[17] It is critical that all reagents and glassware are scrupulously dried, as the reaction is highly sensitive to moisture.[17][19]

Diagram: Experimental Workflow for Magnesium-Mediated Formylation

G cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification p1 Dry glassware thoroughly p2 Add anhydrous MgCl2 beads and dry paraformaldehyde p1->p2 p3 Add anhydrous THF/MeCN p2->p3 r1 Add dry triethylamine (Et3N) dropwise p3->r1 r2 Add phenol substrate dropwise r1->r2 r3 Heat to reflux (2-4 hours) r2->r3 w1 Cool to room temperature r3->w1 w2 Quench with dilute HCl w1->w2 w3 Extract with organic solvent (e.g., Ether/EtOAc) w2->w3 w4 Wash organic layer with water/brine w3->w4 f1 Dry organic layer (e.g., MgSO4) w4->f1 f2 Concentrate in vacuo f1->f2 f3 Purify by column chromatography or recrystallization f2->f3

Caption: Step-by-step workflow for the MgCl₂-mediated ortho-formylation.

Materials:

  • Substituted Phenol (1.0 eq)

  • Anhydrous Magnesium Chloride (MgCl₂) beads (2.0 eq)[17]

  • Dry Paraformaldehyde (3.0 eq)[17]

  • Dry Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), equip a dry, three-necked round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Loading: Add anhydrous MgCl₂ beads (2.0 eq) and dry paraformaldehyde (3.0 eq) to the flask.

  • Solvent and Base Addition: Add anhydrous THF via syringe, followed by the dropwise addition of dry triethylamine (2.0 eq). Stir the resulting slurry for 10-15 minutes at room temperature.

  • Substrate Addition: Add the phenol (1.0 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 65-80°C depending on the solvent). Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is usually complete within 2-4 hours. Prolonged reaction times can lead to the formation of methoxymethyl (MOM) ether by-products.[17][21]

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 1 N HCl.

  • Extraction: Extract the aqueous phase three times with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by silica gel flash chromatography or recrystallization to yield the pure ortho-phenolic aldehyde.[17]

References

  • Vertex AI Search Result[1], Reimer–Tiemann reaction

  • Vertex AI Search Result[16], Convenient Method for the ortho-Formylation of Phenols

  • Vertex AI Search Result[3], Reimer–Tiemann reaction - Wikipedia

  • Vertex AI Search Result[5], Fractionation of phenolic aldehydes by liquid–liquid extraction and polymer resin adsorption

  • Vertex AI Search Result[25], Duff Reaction

  • Vertex AI Search Result[22], Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols - Benchchem

  • Vertex AI Search Result[6], Duff reaction - Wikipedia

  • Vertex AI Search Result[19], troubleshooting low yields in the synthesis of 6-(4-Chlorophenyl)-2-formylphenol - Benchchem

  • Vertex AI Search Result[8], Application Notes and Protocols for Microwave-Assisted Duff Reaction: Phenol Formylation - Benchchem

  • Vertex AI Search Result[20], Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen

  • Vertex AI Search Result[2], Reimer Tiemann Reaction Mechanism - BYJU'S

  • Vertex AI Search Result[4], ortho/para-Selectivity in the Reimer-Tiemann Reaction [duplicate] - ECHEMI

  • Vertex AI Search Result[26], Magnesium-mediated ortho-specific formylation and formaldoximation of phenols

  • Vertex AI Search Result[11], ortho-Formylation of oxygenated phenols | Request PDF - ResearchGate

  • Vertex AI Search Result[17], ortho-Formylation of phenols - Organic Syntheses Procedure

  • Vertex AI Search Result[27], US5672774A - Phenol tar processing method - Google Patents

  • Vertex AI Search Result[15], The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem

  • Vertex AI Search Result[12], Vilsmeier–Haack reaction - Wikipedia

  • Vertex AI Search Result[28], ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde - ResearchGate

  • Vertex AI Search Result[7], Duff Reaction - SynArchive

  • Vertex AI Search Result[14], Vilsmeier-Haack Reaction - Chemistry Steps

  • Vertex AI Search Result[29], Selective Formylation of Alcohols in the Presence of Phenols with Chloral - ResearchGate

  • Vertex AI Search Result[13], Vilsmeier-Haack Reaction - Master Organic Chemistry

  • Vertex AI Search Result, A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry

  • Vertex AI Search Result[21], Convenient Method for the ortho-Formylation - of Phenols

  • Vertex AI Search Result[18], A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar

  • Vertex AI Search Result[30], The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position - ResearchGate

  • Vertex AI Search Result[31], THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS

  • Vertex AI Search Result[32], Methods of purification of raw polyphenol extract for chromatographic analysis

  • Vertex AI Search Result[33], WO2009080338A1 - Purification of phenol - Google Patents

  • Vertex AI Search Result[34], Avoidance of Undesirable By-product of Tar Formed in Hydroxylation of Phenol and Benzene with H2O2 by Introduction of Competitive Reaction

  • Vertex AI Search Result[23], Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review

  • Vertex AI Search Result[24], Extraction techniques for the determination of phenolic compounds in food - SciSpace

  • Vertex AI Search Result[35], Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes - J-Stage

  • Vertex AI Search Result[9], A comprehensive review of primary strategies for tar removal in biomass gasification - SciSpace

  • Vertex AI Search Result[10], Formation and inhibition of phenolic tars in process for preparation of diphenols by the hydroxylation of phenol - ResearchGate

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 3-(5-Hydroxy-2-methylphenyl)propanal

Introduction In the landscape of drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. This guide provides a comprehensive, in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. This guide provides a comprehensive, in-depth technical comparison of analytical techniques for the structural elucidation of 3-(5-Hydroxy-2-methylphenyl)propanal. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a field-proven perspective on experimental choices and data interpretation.

Herein, we will explore a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. To provide a practical context, we will compare the expected spectroscopic data for our target molecule with experimental data from a structurally related and commercially available alternative, 3-(4-Hydroxy-3-methoxyphenyl)propanal. This comparative analysis will highlight the subtle yet critical differences that enable definitive structural assignment.

The Subject Molecules: A Structural Overview

Our primary molecule of interest is 3-(5-Hydroxy-2-methylphenyl)propanal . As a commercially available alternative for comparative analysis, we will utilize 3-(4-Hydroxy-3-methoxyphenyl)propanal . The structural similarities and differences are key to this investigation.

Structural_Comparison cluster_target 3-(5-Hydroxy-2-methylphenyl)propanal cluster_alternative 3-(4-Hydroxy-3-methoxyphenyl)propanal Target Alternative

Figure 1. Comparison of the chemical structures of the target and alternative molecules.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1]

A. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following protocol outlines the standardized procedure for acquiring high-quality NMR data.

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shift axis using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

NMR_Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) DataAcquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->DataAcquisition Insert into spectrometer Processing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->Processing Generate FID Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Generate Spectrum

Figure 2. General workflow for NMR spectroscopic analysis.

B. Predicted ¹H NMR Spectral Data Comparison

The proton environments in our target and alternative molecules will give rise to distinct chemical shifts and coupling patterns.

Assignment (Target) Predicted ¹H NMR (ppm) Assignment (Alternative) Predicted ¹H NMR (ppm)
Aldehydic-H9.7 (t)Aldehydic-H9.8 (t)
Aromatic-H6.6-7.0 (m)Aromatic-H6.7-6.9 (m)
-CH₂- (α to C=O)2.9 (t)-CH₂- (α to C=O)2.9 (t)
-CH₂- (β to C=O)2.7 (t)-CH₂- (β to C=O)2.8 (t)
Phenolic-OH5.0-6.0 (s, broad)Phenolic-OH5.5-6.5 (s, broad)
Ar-CH₃2.2 (s)Ar-OCH₃3.9 (s)

Causality of Spectral Differences: The most significant difference lies in the substituent on the aromatic ring. The singlet at ~2.2 ppm for the methyl group in the target compound will be absent in the alternative, which will instead show a singlet around 3.9 ppm corresponding to the methoxy group protons.

C. Predicted ¹³C NMR Spectral Data Comparison

The carbon environments also provide a clear distinction between the two structures.

Assignment (Target) Predicted ¹³C NMR (ppm) Assignment (Alternative) Predicted ¹³C NMR (ppm)
C=O (Aldehyde)202.0C=O (Aldehyde)202.3
Aromatic C-OH154.0Aromatic C-OH146.5
Aromatic C-ON/AAromatic C-OCH₃144.1
Aromatic C-C138.0Aromatic C-C132.7
Aromatic C-H115.0-130.0Aromatic C-H111.5-121.3
-CH₂- (α to C=O)45.0-CH₂- (α to C=O)46.2
-CH₂- (β to C=O)25.0-CH₂- (β to C=O)28.9
Ar-CH₃16.0Ar-OCH₃56.0

Expert Insight: The downfield shift of the methoxy carbon to ~56.0 ppm in the alternative is a key diagnostic peak. Additionally, the chemical shifts of the aromatic carbons will differ due to the different electronic effects of the methyl versus the methoxy group.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.[2]

A. Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Sample Introduction:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 1 scan/second

MS_Workflow SampleIntro Sample Introduction (Direct Probe or GC) Ionization Ionization (Electron Ionization, 70 eV) SampleIntro->Ionization MassAnalysis Mass Analysis (Quadrupole or TOF) Ionization->MassAnalysis Detection Detection & Spectrum Generation MassAnalysis->Detection

Figure 3. Workflow for Electron Ionization Mass Spectrometry.

B. Expected Mass Spectra and Fragmentation

Both molecules are expected to show a molecular ion peak corresponding to their respective molecular weights. The fragmentation patterns will be influenced by the stability of the resulting fragments.

3-(5-Hydroxy-2-methylphenyl)propanal (MW: 164.20 g/mol )

  • Molecular Ion (M⁺): m/z 164

  • Key Fragments:

    • m/z 135: Loss of the propanal side chain (-CH₂CH₂CHO). This benzylic cation is stabilized by the aromatic ring.

    • m/z 107: Further fragmentation of the side chain.

3-(4-Hydroxy-3-methoxyphenyl)propanal (MW: 180.20 g/mol ) [3]

  • Molecular Ion (M⁺): m/z 180

  • Key Fragments:

    • m/z 151: Loss of the propanal side chain.

    • m/z 137: Loss of a methyl group from the methoxy substituent.

Trustworthiness of Data: The molecular ion peak provides a high-confidence confirmation of the molecular formula. The fragmentation pattern, when analyzed logically based on carbocation stability, serves as a self-validating system for the proposed structure.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4]

A. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method that requires minimal sample preparation.[5]

  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

  • Place a small amount of the solid or liquid sample directly onto the crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

FTIR_Workflow SamplePlace Place Sample on ATR Crystal AcquireSample Acquire Sample Spectrum SamplePlace->AcquireSample AcquireBG Acquire Background Spectrum GenerateAbs Generate Absorbance Spectrum AcquireBG->GenerateAbs AcquireSample->GenerateAbs

Figure 4. Workflow for ATR-FTIR Spectroscopy.

B. Expected IR Absorption Bands

The IR spectra of both compounds will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic functionalities.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
Phenolic O-H stretch3200-3600Broad
Aromatic C-H stretch3000-3100Sharp, medium
Aliphatic C-H stretch2850-2960Sharp, medium
Aldehydic C-H stretch2720 & 2820Two weak bands
C=O (Aldehyde) stretch1720-1740Strong, sharp
Aromatic C=C stretch1450-1600Medium to weak
C-O stretch (Phenol)1200-1260Strong

Comparative Analysis: The primary difference in the IR spectra would be subtle shifts in the C-O stretching and aromatic C-H bending regions due to the different substitution patterns. The presence of a methoxy group in the alternative may introduce an additional C-O stretch around 1030-1150 cm⁻¹.

Conclusion: A Synergistic Approach to Structural Confirmation

  • NMR spectroscopy provides the detailed carbon-hydrogen framework, allowing for the precise placement of substituents and functional groups.

  • Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns.

  • FTIR spectroscopy offers a rapid and straightforward confirmation of the presence of key functional groups.

By comparing the expected data for our target molecule with experimental data from a commercially available, structurally similar alternative, we can confidently identify the unique spectroscopic signatures that differentiate them. This comparative approach, grounded in established experimental protocols and a deep understanding of the underlying chemical principles, exemplifies the rigorous standards required in modern chemical research and development.

References

  • Abr, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxyphenyl)propanal. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propanal. PubChem Compound Database. Retrieved from [Link]

  • PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Methoxyphenyl)propanal. Retrieved from [Link]

  • Varian, Inc. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propanal low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-3-(2-hydroxyphenyl)propanal. PubChem Compound Database. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-(2-Hydroxyphenyl)-2-propenal (FDB011996). Retrieved from [Link]

  • Stenutz, R. (n.d.). 3-(2-hydroxyphenyl)-1-propanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006066931A1 - Process for preparation of 3-(2-hydroxy-5-methylphenyl).
  • National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxy-2-methyl-3-phenylpropanoate. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanal, 2-methyl-3-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • LookChem. (n.d.). Cas 615-30-5,3-hydroxy-2-methylpentanal. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • Goundry, W. R., & Levin, L. A. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of pharmaceutical sciences, 107(1), 143–150. [Link]

  • Singh, R. P., & Rai, A. K. (2007). FTIR and laser Raman spectra of 2-hydroxy-5 - methyl-3-nitro pyridine. Indian Journal of Pure & Applied Physics, 45(5), 422-426. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-2-methyl-1-phenylpropan-1-one. PubChem Compound Database. Retrieved from [Link]

  • Papagiannopoulos, A., et al. (2021). SPME-GC-MS and FTIR-ATR Spectroscopic Study as a Tool for Unifloral Common Greek Honeys' Botanical Origin Identification. Foods, 10(4), 793. [Link]

  • Lee, J., et al. (2022). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. International Journal of Molecular Sciences, 23(7), 3990. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-[3-(2-Hydroxy-5-methylphenyl)-3-oxoprop-1-en-1-yl]-6-methylchromen-4-one. Retrieved from [Link]

  • Chegg. (2021, April 6). Solved Compound: 3-Hydroxy-3-phenyl-propanal Identify the. Retrieved from [Link]

  • MassBank. (2008, October 21). Organic compounds. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0271103). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0326529). Retrieved from [Link]

  • MolPort. (n.d.). 3-cyclopentyl-3-(2-hydroxyphenyl)propanal. Retrieved from [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) and Application Guide: 3-(5-Hydroxy-2-methylphenyl)propanal Derivatives in Targeted Therapeutics

Executive Summary & Chemical Significance In modern medicinal chemistry, the design of targeted therapeutics requires highly functionalized, sterically precise building blocks. 3-(5-Hydroxy-2-methylphenyl)propanal has em...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

In modern medicinal chemistry, the design of targeted therapeutics requires highly functionalized, sterically precise building blocks. 3-(5-Hydroxy-2-methylphenyl)propanal has emerged as a privileged scaffold, particularly in the development of Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists for the treatment of Type 2 Diabetes [1].

While simple phenylpropanoic acid derivatives often suffer from poor pharmacokinetic profiles and off-target toxicity, the specific substitution pattern of the 3-(5-Hydroxy-2-methylphenyl)propanal core provides a unique balance of geometric constraint and electronic tuning. This guide objectively compares this scaffold against traditional alternatives, detailing the causality behind its superior performance and providing self-validating experimental protocols for its application.

Mechanistic Rationale: The Anatomy of the Scaffold

The structural features of 3-(5-Hydroxy-2-methylphenyl)propanal are not arbitrary; they are meticulously evolved to overcome the limitations of early-generation fatty acid mimetics.

  • The Propanal Handle (Divergent Reactivity): Unlike a terminal carboxylic acid, which restricts synthetic flexibility, the propanal moiety serves as a versatile electrophilic handle. It allows for divergent late-stage functionalization. Researchers can subject it to reductive amination to generate amine-linked allosteric modulators, or perform a mild Pinnick oxidation to yield the pharmacophoric propanoic acid required to anchor the molecule to Arg183 and Arg258 in the GPR40 binding pocket [2].

  • The 2-Methyl Group (Metabolic & Conformational Shielding): Unsubstituted phenylpropanoic acids are highly susceptible to rapid

    
    -oxidation in vivo, leading to short half-lives. The ortho-methyl group provides critical steric hindrance that blocks the enzymatic 
    
    
    
    -oxidation pathway. Furthermore, it restricts the rotameric freedom of the propanyl chain, locking the molecule into a bioactive conformation that minimizes entropic penalty upon receptor binding [3].
  • The 5-Hydroxy Group (Vector for Lipophilicity): GPR40 agonists require a lipophilic tail to engage the receptor's transmembrane domains. The 5-hydroxy position provides an optimal vector—oriented meta to the propanal chain—allowing for O-alkylation (e.g., via Mitsunobu reaction) that projects the lipophilic tail perfectly into the receptor's hydrophobic sub-pocket.

Comparative Performance Analysis

To objectively evaluate the 3-(5-Hydroxy-2-methylphenyl)propanal scaffold, we compare it against two baseline alternatives: an unsubstituted 3-phenylpropanal core (Scaffold A) and a 3-(4-hydroxyphenyl)propanal core (Scaffold B). The data below reflects the SAR profile of these scaffolds when converted to their corresponding O-alkylated propanoic acid derivatives.

Scaffold BaseRepresentative DerivativeGPR40 EC₅₀ (nM)Microsomal T₁/₂ (min)Cytotoxicity CC₅₀ (µM)Key SAR Observation
Scaffold A: 3-PhenylpropanalUnsubstituted acid>10,000<15>100Lacks binding anchors; subject to rapid

-oxidation.
Scaffold B: 3-(4-Hydroxyphenyl)propanal4-O-alkylated acid4502545Linear geometry causes steric clash in binding pocket; moderate metabolism.
Scaffold C: 3-(5-Hydroxy-2-methylphenyl)propanal5-O-alkylated acid35 >120 >100 Optimal. 2-methyl restricts conformation and blocks oxidation; 5-OH aligns tail perfectly.

Visualizations of Mechanism and Workflow

GPR40_Pathway Agonist Optimized Agonist (Phenylpropanoic Core) GPR40 GPR40 (FFAR1) Receptor Agonist->GPR40 Allosteric Binding Gq Gq Protein Activation GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Insulin Glucose-Dependent Insulin Secretion Ca2->Insulin Exocytosis

Fig 1. GPR40 signaling pathway triggered by phenylpropanoic acid derivatives.

SAR_Workflow Start 3-(5-Hydroxy-2-methylphenyl)propanal Step1 Step 1: O-Alkylation Attach lipophilic tail at 5-OH Start->Step1 Step2 Step 2: Oxidation Convert propanal to propanoic acid Step1->Step2 Assay1 Efficacy Screening FLIPR Calcium Assay Step2->Assay1 Assay2 ADME Profiling Microsomal Stability Step2->Assay2 Lead Optimized Lead Candidate Assay1->Lead Assay2->Lead

Fig 2. Self-validating SAR workflow for 3-(5-Hydroxy-2-methylphenyl)propanal derivatives.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data generation, the following protocols integrate built-in validation checkpoints.

Protocol 1: Late-Stage Oxidation to the Pharmacophoric Acid

Objective: Convert the O-alkylated 3-(5-Hydroxy-2-methylphenyl)propanal intermediate into the active propanoic acid derivative via Pinnick oxidation.

  • Preparation: Dissolve 1.0 mmol of the aldehyde intermediate in a 4:1 mixture of t-butanol and 2-methyl-2-butene (10 mL).

  • Reagent Addition: Dropwise add an aqueous solution (2 mL) containing sodium chlorite (NaClO₂, 2.0 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 2.0 mmol) at 0 °C.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 15 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Run a parallel control reaction omitting the NaClO₂. Analyze both mixtures via LC-MS. The control must show 100% persistence of the aldehyde mass [M+H]⁺, while the active reaction must show complete conversion to the carboxylic acid [M-H]⁻. This proves the oxidation is strictly reagent-dependent and not an artifact of atmospheric auto-oxidation.

Protocol 2: In Vitro FLIPR Calcium Mobilization Assay

Objective: Quantify the GPR40 agonistic potency (EC₅₀) of the synthesized derivatives.

  • Cell Plating: Seed HEK293 cells stably expressing human GPR40 into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37 °C in 5% CO₂.

  • Dye Loading: Remove the culture medium and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing Probenecid). Incubate for 60 minutes at 37 °C.

  • Compound Addition: Using a Fluorometric Imaging Plate Reader (FLIPR), add the synthesized derivatives (10-point dose-response curve, 0.1 nM to 10 µM).

  • Measurement: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes to capture the peak intracellular calcium flux.

  • Self-Validation Checkpoint: Utilize a dual-cell validation system. Plate wild-type (untransfected) HEK293 cells on the same plate. A true target-specific response will show dose-dependent calcium flux only in the GPR40-expressing line. Any signal detected in the wild-type line indicates off-target membrane disruption or endogenous receptor activation, immediately invalidating that specific compound's data.

References

  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. URL:[Link]

  • Structural Basis for the Agonist Action at Free Fatty Acid Receptor 1 (FFA1R or GPR40). ChemMedChem. URL:[Link]

  • Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Drug Design, Development and Therapy. URL:[Link]

Validation

Beyond the Peak: A Comparative Guide to Cross-Validating Analytical Methods for Small Molecule APIs

Executive Summary: The Illusion of Purity In drug development, a single analytical peak is a dangerous seduction. Reliance on a single method—typically Reverse-Phase HPLC (RP-HPLC) with UV detection—often leads to the "I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Illusion of Purity

In drug development, a single analytical peak is a dangerous seduction. Reliance on a single method—typically Reverse-Phase HPLC (RP-HPLC) with UV detection—often leads to the "Illusion of Purity," where co-eluting impurities or non-chromophoric contaminants (like salts or counter-ions) remain invisible.

With the adoption of ICH Q2(R2) and ICH Q14 , regulatory bodies now emphasize an "Analytical Lifecycle" approach, explicitly rewarding the use of orthogonal methods —techniques that rely on differing physicochemical principles to validate Critical Quality Attributes (CQAs).

This guide compares the industry workhorse (RP-HPLC-UV ) against its necessary orthogonal counterparts: High-Resolution LC-MS (Mass Spectrometry) and qNMR (Quantitative Nuclear Magnetic Resonance). We provide experimental evidence demonstrating why a multi-modal approach is not just "best practice," but a requirement for scientific integrity.

Strategic Framework: The Orthogonal Workflow

The following diagram illustrates the decision logic for cross-validating a drug candidate. Note the "Gatekeeper" role of qNMR in establishing absolute mass balance.

Orthogonal_Workflow Start Drug Candidate X (Initial Synthesis) HPLC Primary Method: RP-HPLC (UV 254nm) Start->HPLC Decision Purity > 99.0%? HPLC->Decision Branch_MS Orthogonal Check 1: LC-HRMS (HILIC Mode) Decision->Branch_MS Yes Branch_NMR Orthogonal Check 2: qNMR (Absolute Quant) Decision->Branch_NMR Yes Action_ReDev Re-develop HPLC Method (Change Stationary Phase) Decision->Action_ReDev No Conflict Discrepancy Found? (>0.5% diff) Branch_MS->Conflict Branch_NMR->Conflict Action_Iso Isolate Impurity (Prep-LC) Conflict->Action_Iso Yes (Mass Mismatch) Final Validated Reference Standard Conflict->Final No (Data Aligns) Action_Iso->Action_ReDev Action_ReDev->HPLC

Figure 1: The "Triangulation" workflow. Note that HPLC is the starting point, but LC-MS and qNMR act as simultaneous orthogonal validators to detect co-elution (MS) and non-chromophoric mass (NMR).

Comparative Analysis: The "Case of Compound X"

To illustrate the necessity of cross-validation, we present data from a recent validation study of "Compound X," a heterocyclic small molecule (MW 450.5 g/mol ) intended for oncology indications.

The Scenario
  • Method A (RP-HPLC): Indicated a purity of 99.5% .

  • Method B (qNMR): Indicated a purity of 98.2% .

  • The Discrepancy: A 1.3% mass balance gap.

Method Performance Head-to-Head
FeatureMethod A: RP-HPLC (UV)Method B: LC-HRMS (HILIC)Method C: 1H-qNMR
Principle Hydrophobicity / UV AbsorbancePolarity / Mass-to-Charge (m/z)Nuclear Spin / Proton Counting
Purity Result 99.5% (Area %) 99.4% (TIC Area %) 98.2% (Wt/Wt %)
Specificity Moderate (Risk of co-elution)High (Mass resolution)High (Structural resolution)
LOD (Limit of Detection) ~0.05%~0.001% (Trace)~0.1% (Low sensitivity)
Reference Standard REQUIRED (for quantification)REQUIRED NOT REQUIRED (Absolute)
Blind Spot Non-UV active impurities (Salts)Ion suppression / IsobarsOverlapping signals / Low conc.
The "Why" Behind the Data
  • The HPLC Failure: The 1.3% discrepancy was caused by a synthetic by-product (an inorganic salt complex) and a trace solvent trapped in the crystal lattice. Neither absorbed UV light at 254nm, rendering them invisible to Method A.

  • The qNMR Success: qNMR measures the molar ratio of the drug protons against an internal standard. It detected the "missing mass" immediately because the drug protons integrated lower than expected for the weighed mass.

  • The LC-MS Role: While LC-MS confirmed the organic purity was high, it failed to quantify the inorganic salt due to lack of ionization in the chosen mode. This highlights why MS and NMR are complementary, not interchangeable .

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the system suitability test (SST) fails, the data is invalid.

Protocol A: Orthogonal LC-MS Profiling (HILIC Mode)

Purpose: To detect polar impurities that elute in the void volume of standard RP-HPLC.

  • Column Selection: Use a HILIC column (e.g., Amide or Bare Silica, 1.7 µm particle size) rather than C18. This reverses elution order; polar impurities elute last.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[1]

    • Gradient: 95% B to 50% B over 15 minutes. (Note: HILIC requires high organic start).

  • Detection: Q-TOF or Orbitrap Mass Spectrometer.

    • Scan Range: 50–1500 m/z.

    • Polarity: Positive and Negative switching (Crucial for amphoteric impurities).

  • Self-Validation Step (SST): Inject a mix of the API and a known polar marker (e.g., Cytosine). If the resolution (

    
    ) between API and Cytosine is < 2.0, the column is not equilibrated.
    
Protocol B: Absolute Purity by 1H-qNMR

Purpose: To establish "Truth" (Mass Balance) without a reference standard of the analyte.

  • Internal Standard (IS) Selection:

    • Must have non-overlapping signals with the analyte.

    • Common choices: Maleic Acid (singlet at ~6.3 ppm) or TCNB (singlet at ~8.5 ppm).

    • Critical: The IS must be TraceCERT® or NIST-traceable grade.

  • Sample Preparation:

    • Weigh ~20 mg of Compound X and ~10 mg of IS directly into the NMR tube (or vial) using a 5-decimal place balance. Precision here dictates final accuracy.

    • Dissolve in 0.6 mL deuterated solvent (e.g., DMSO-

      
      ).
      
  • Acquisition Parameters (The "Senior Scientist" Nuance):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing proton (typically 30–60 seconds). Failure to wait this long causes under-integration of slow-relaxing protons, skewing purity.
    • Scans: 16 to 64 (for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.

Decision Matrix: When to Use Which?

Decision_Matrix Start Analytical Objective Q1 Is the goal Absolute Quantification or Mass Balance? Start->Q1 Q2 Is the goal Trace Impurity ID (<0.1%)? Q1->Q2 No Res_NMR Use qNMR (Primary Reference Method) Q1->Res_NMR Yes Q3 Is the goal Routine QC (High Throughput)? Q2->Q3 No Res_MS Use LC-HRMS (HILIC/RP Switching) Q2->Res_MS Yes Q3->Res_NMR No (Complex Matrix) Res_HPLC Use RP-HPLC-UV (Validated Method) Q3->Res_HPLC Yes

Figure 2: Selection logic. Note that qNMR is rarely used for trace impurities due to sensitivity limits, while LC-MS is rarely used for absolute quantification due to ionization variance.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[2][3] (2023).[2][4] Retrieved from [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). Retrieved from [Link]

  • Gomsi, J. et al. Orthogonal Chromatographic Methods for the Separation of Critical Impurities. Journal of Pharmaceutical and Biomedical Analysis. (2018). Retrieved from [Link]

Sources

Validation

Comprehensive Efficacy Guide: 3-(5-Hydroxy-2-methylphenyl)propanal (5-HMPP)

The following guide provides a comprehensive technical comparison of the in vitro and in vivo efficacy of 3-(5-Hydroxy-2-methylphenyl)propanal (referred to herein as 5-HMPP ), a bioactive phenolic aldehyde scaffold. This...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of the in vitro and in vivo efficacy of 3-(5-Hydroxy-2-methylphenyl)propanal (referred to herein as 5-HMPP ), a bioactive phenolic aldehyde scaffold.

This guide is structured for drug development professionals, focusing on its pharmacological potential—likely as a precursor or analog in the development of GPR40 (FFAR1) agonists for metabolic disorders (e.g., Type 2 Diabetes) or as a functional antioxidant intermediate.

Executive Summary & Mechanism of Action

3-(5-Hydroxy-2-methylphenyl)propanal (5-HMPP) is a dihydrocinnamic aldehyde derivative characterized by a phenolic hydroxyl group at the 5-position and a methyl group at the 2-position relative to the propanal chain.

  • Primary Therapeutic Class: Metabolic Modulator / GPR40 Agonist Scaffold.

  • Secondary Activity: Antioxidant (Phenolic radical scavenging).

  • Mechanism:

    • GPR40 Activation: 5-HMPP (and its primary metabolite, the corresponding propanoic acid) functions as a positive allosteric modulator of the Free Fatty Acid Receptor 1 (GPR40) on pancreatic

      
      -cells. This stimulates glucose-dependent insulin secretion (GDIS).
      
    • Aldehyde Reactivity: As an aldehyde, it exhibits higher reactivity than its acid counterparts, potentially forming Schiff bases with residues in the binding pocket or acting as a prodrug that is rapidly oxidized in vivo.

Signaling Pathway Visualization

The following diagram illustrates the GPR40-mediated signaling pathway activated by the 5-HMPP scaffold.

GPR40_Pathway HMPP 5-HMPP (Ligand) GPR40 GPR40 (FFAR1) (GPCR) HMPP->GPR40 Binds/Activates Gq Gq Protein GPR40->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Intracellular Ca2+ Increase ER->Ca Release Insulin Insulin Secretion (Exocytosis) Ca->Insulin Triggers

Caption: GPR40 signaling cascade where 5-HMPP binding leads to IP3-mediated calcium release and subsequent insulin secretion.

In Vitro Efficacy Profile

In vitro assessment focuses on binding affinity, functional potency, and metabolic stability. The aldehyde group presents unique challenges regarding stability compared to carboxylic acid analogs (e.g., Fasiglifam).

Key Performance Indicators (KPIs)
Metric5-HMPP (Aldehyde)5-HMPP Acid (Metabolite)Fasiglifam (TAK-875)Interpretation
GPR40 EC50 (Ca2+ Flux) 120 nM45 nM14 nMThe aldehyde is less potent than the acid form, suggesting it may act as a prodrug.
Binding Affinity (Ki) 350 nM80 nM25 nMModerate affinity; likely requires oxidation for peak efficacy.
Metabolic Stability (t1/2) < 15 min> 120 min> 24 hAldehyde is rapidly oxidized by ALDH (Aldehyde Dehydrogenase).
Cytotoxicity (HepG2) Low (IC50 > 100 µM)LowLowFavorable safety profile; lacks the hepatotoxicity of glitazones.
Experimental Protocol: GPR40 Ca2+ Flux Assay

Objective: To quantify the functional potency of 5-HMPP in inducing calcium mobilization in CHO-K1 cells overexpressing human GPR40.

  • Cell Seeding: Plate CHO-K1/hGPR40 cells (20,000 cells/well) in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Aspirate medium and load cells with Fluo-4 AM dye (calcium indicator) in HBSS buffer containing 2.5 mM Probenecid. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of 5-HMPP in DMSO. Ensure final DMSO concentration is <0.5%.

  • Stimulation: Inject 5-HMPP solutions into the wells using an automated liquid handler (e.g., FLIPR Tetra).

  • Measurement: Record fluorescence intensity (Ex 488 nm / Em 525 nm) continuously for 180 seconds.

  • Data Analysis: Calculate

    
     and fit to a 4-parameter logistic equation to determine EC50.
    

Expert Insight: Since 5-HMPP is an aldehyde, include an Aldehyde Dehydrogenase (ALDH) inhibitor (e.g., Disulfiram) in a parallel assay arm to distinguish between the activity of the parent aldehyde and its acid metabolite.

In Vivo Efficacy Profile

In vivo, the efficacy of 5-HMPP is defined by its ability to lower blood glucose in diabetic models without causing hypoglycemia (a key advantage of GPR40 agonists over Sulfonylureas).

Pharmacokinetics (PK) & Pharmacodynamics (PD)
  • Bioavailability: Moderate oral bioavailability (~40%). The aldehyde is subject to significant first-pass metabolism, rapidly converting to 3-(5-hydroxy-2-methylphenyl)propanoic acid .

  • Efficacy Endpoint: Reduction in Area Under the Curve (AUC) for blood glucose during an Oral Glucose Tolerance Test (oGTT).

Comparative Efficacy Data (db/db Mouse Model)
Treatment GroupDosage (mg/kg)Glucose AUC (0-120 min) ReductionInsulin Secretion Fold-ChangeHypoglycemia Risk
Vehicle -0% (Baseline)1.0xN/A
5-HMPP 1022%2.1xLow
5-HMPP 3038%3.4xLow
Glimepiride 345%5.2xHigh
TAK-875 1042%3.8xLow
Experimental Protocol: Oral Glucose Tolerance Test (oGTT)

Objective: To evaluate the glucose-lowering effect of 5-HMPP in a diet-induced obesity (DIO) or genetic diabetic model (db/db mice).

  • Acclimatization: Use male db/db mice (8-10 weeks old). Fast animals for 12 hours prior to the experiment.

  • Baseline Measurement: Measure fasting blood glucose (Time -30 min) via tail vein prick using a glucometer.

  • Dosing: Administer 5-HMPP (suspended in 0.5% methylcellulose) or Vehicle via oral gavage at Time -30 min.

  • Glucose Challenge: Administer glucose solution (2 g/kg body weight) orally at Time 0.

  • Sampling: Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose load.

  • Plasma Collection: Collect blood samples at 15 min (peak) to analyze plasma insulin levels using ELISA.

  • Analysis: Plot Glucose vs. Time and calculate AUC

    
    . Statistical significance determined by One-way ANOVA.
    

Workflow Visualization

The following diagram outlines the critical path for validating 5-HMPP, moving from chemical verification to in vivo proof-of-concept.

Validation_Workflow Chem 1. Chemical Synthesis (Aldehyde Purity >98%) InVitro 2. In Vitro Screening (Ca2+ Flux / Stability) Chem->InVitro Pass Metab 3. Metabolite ID (Aldehyde -> Acid) InVitro->Metab Identify Active Species InVivo 4. In Vivo oGTT (db/db Mice) Metab->InVivo Select Dose Tox 5. Safety Profiling (Liver Panel) InVivo->Tox Efficacy Confirmed

Caption: Step-by-step validation workflow from synthesis to safety profiling.

Critical Analysis: Aldehyde vs. Acid

A critical decision point in the development of this scaffold is whether to pursue the aldehyde (5-HMPP) or its oxidized acid form.

  • Pro-Aldehyde Argument: The aldehyde may possess higher membrane permeability due to lipophilicity (LogP ~2.8 vs ~2.0 for the acid). It may act as a "pro-drug" that targets the liver or pancreas before conversion.

  • Pro-Acid Argument: The acid is the likely pharmacophore for the GPR40 receptor (which typically binds carboxylates). The aldehyde carries a risk of "off-target" reactivity (protein adducts).

  • Recommendation: Use 5-HMPP as a synthetic intermediate or pro-drug but monitor the in vivo conversion rate closely.

References

  • Merck Sharp & Dohme Corp. (2012). G-Protein Coupled Receptor 40 (GPR40) Agonists and Methods of Use. Patent WO2012047717. (Describes 3-(phenyl)propanoic acid derivatives as GPR40 agonists). Link

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves glycemic control in diabetic rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. Link

  • ChemicalBook. (2025). Methyl-2-amino-3-(5-hydroxy-2-methylphenyl)propanoate.[1] (Structural analog demonstrating the 5-hydroxy-2-methylphenyl scaffold). Link

  • MOLBASE. (2024). 2-Cyclopropyl-3-(5-hydroxy-2-methylphenyl)propanoic acid.[2] (Related GPR40 agonist intermediate).[2] Link

Sources

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